molecular formula C11H12O5 B8009145 3-(4-(Carboxymethoxy)phenyl)propanoic acid

3-(4-(Carboxymethoxy)phenyl)propanoic acid

Cat. No.: B8009145
M. Wt: 224.21 g/mol
InChI Key: AKIGVZYXCBBOEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(Carboxymethoxy)phenyl)propanoic acid is a useful research compound. Its molecular formula is C11H12O5 and its molecular weight is 224.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-(Carboxymethoxy)phenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-(Carboxymethoxy)phenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[4-(carboxymethoxy)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c12-10(13)6-3-8-1-4-9(5-2-8)16-7-11(14)15/h1-2,4-5H,3,6-7H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKIGVZYXCBBOEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)O)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-(Carboxymethoxy)phenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(4-(Carboxymethoxy)phenyl)propanoic acid, a dicarboxylic acid derivative of the arylpropanoic acid class. This document details its chemical identity, a proposed synthetic route, predicted physicochemical and spectroscopic properties, and potential applications in the fields of medicinal chemistry and materials science.

Chemical Identity and Structure

IUPAC Name: 2-{[4-(2-Carboxyethyl)phenyl]oxy}acetic acid

Synonyms: 3-(4-(Carboxymethoxy)phenyl)propanoic acid

CAS Number: 14234-87-8[1]

Molecular Formula: C₁₁H₁₂O₅[1]

Molecular Weight: 224.21 g/mol [1]

Chemical Structure:

Caption: 2D Structure of 3-(4-(Carboxymethoxy)phenyl)propanoic acid.

Physicochemical Properties (Predicted)

PropertyPredicted Value
pKa₁ (propanoic acid)~4.5
pKa₂ (acetic acid)~3.5
LogP~1.2
Water SolubilityModerately soluble
AppearanceWhite to off-white solid

Synthesis Protocol

The synthesis of 3-(4-(carboxymethoxy)phenyl)propanoic acid can be achieved through a two-step process, beginning with the protection of the carboxylic acid of a readily available starting material, followed by a Williamson ether synthesis to introduce the carboxymethoxy group, and concluding with deprotection.

Step 1: Esterification of 3-(4-hydroxyphenyl)propanoic acid

The initial step involves the protection of the propanoic acid moiety as a methyl ester to prevent its interference in the subsequent ether synthesis.

  • Reaction: 3-(4-hydroxyphenyl)propanoic acid is reacted with methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid).[2]

  • Rationale: Fischer esterification is a reliable and well-established method for the protection of carboxylic acids. Using methanol as both the reagent and solvent drives the equilibrium towards the product.

  • Procedure:

    • Dissolve 3-(4-hydroxyphenyl)propanoic acid (1 equivalent) in an excess of anhydrous methanol.

    • Carefully add concentrated sulfuric acid (0.1 equivalents) dropwise while stirring.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 3-(4-hydroxyphenyl)propionate.

Step 2: Williamson Ether Synthesis and Saponification

The phenolic hydroxyl group of the protected intermediate is then alkylated with an acetate equivalent, followed by saponification of both ester groups to yield the final dicarboxylic acid.

  • Reaction: The methyl 3-(4-hydroxyphenyl)propionate is deprotonated with a suitable base and then reacted with methyl bromoacetate. The resulting diester is then hydrolyzed using a strong base.

  • Rationale: The Williamson ether synthesis is a classic and efficient method for forming ethers.[3][4][5] The use of a methyl ester of bromoacetic acid allows for a one-pot saponification at the final stage.

  • Procedure:

    • Dissolve methyl 3-(4-hydroxyphenyl)propionate (1 equivalent) in an anhydrous polar aprotic solvent such as acetone or DMF.

    • Add a slight excess of a suitable base, such as potassium carbonate (1.2 equivalents), and stir the suspension.

    • Add methyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture.

    • Heat the reaction to reflux and maintain for 6-12 hours, monitoring by TLC.

    • After completion, cool the reaction mixture and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • To the crude diester, add a solution of sodium hydroxide (3 equivalents) in a mixture of water and methanol.

    • Stir the mixture at room temperature until the saponification is complete (as monitored by TLC).

    • Acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of 2-3, which will precipitate the dicarboxylic acid.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 3-(4-(carboxymethoxy)phenyl)propanoic acid.

G A 3-(4-hydroxyphenyl)propanoic acid B Methyl 3-(4-hydroxyphenyl)propionate A->B  MeOH, H₂SO₄ (cat.) Fischer Esterification C Methyl 3-(4-(methoxycarbonylmethoxy)phenyl)propanoate B->C  1. K₂CO₃, Acetone  2. BrCH₂COOCH₃ Williamson Ether Synthesis D 3-(4-(Carboxymethoxy)phenyl)propanoic acid C->D  NaOH, H₂O/MeOH Saponification

Caption: Proposed synthesis workflow for 3-(4-(Carboxymethoxy)phenyl)propanoic acid.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy (Predicted)
  • δ 10.0-12.0 ppm (br s, 2H): The two carboxylic acid protons are expected to appear as a broad singlet in this region.

  • δ 7.15 ppm (d, J=8.5 Hz, 2H): The two aromatic protons ortho to the propanoic acid substituent.

  • δ 6.90 ppm (d, J=8.5 Hz, 2H): The two aromatic protons ortho to the carboxymethoxy substituent.

  • δ 4.60 ppm (s, 2H): The methylene protons of the carboxymethoxy group.

  • δ 2.85 ppm (t, J=7.5 Hz, 2H): The methylene protons of the propanoic acid chain adjacent to the aromatic ring.

  • δ 2.60 ppm (t, J=7.5 Hz, 2H): The methylene protons of the propanoic acid chain adjacent to the carboxylic acid group.

¹³C NMR Spectroscopy (Predicted)
  • δ 178-180 ppm: Carbonyl carbon of the propanoic acid.

  • δ 170-172 ppm: Carbonyl carbon of the carboxymethoxy group.

  • δ 157-159 ppm: Aromatic carbon attached to the ether oxygen.

  • δ 130-132 ppm: Aromatic carbons ortho to the propanoic acid substituent.

  • δ 114-116 ppm: Aromatic carbons ortho to the carboxymethoxy substituent.

  • δ 65-67 ppm: Methylene carbon of the carboxymethoxy group.

  • δ 35-37 ppm: Methylene carbon of the propanoic acid chain adjacent to the aromatic ring.

  • δ 30-32 ppm: Methylene carbon of the propanoic acid chain adjacent to the carboxylic acid group.

Infrared (IR) Spectroscopy (Predicted)
  • 3300-2500 cm⁻¹ (broad): O-H stretching of the carboxylic acid groups, characterized by a very broad absorption due to hydrogen bonding.

  • 3000-2850 cm⁻¹: C-H stretching of the methylene groups.

  • 1720-1700 cm⁻¹ (strong): C=O stretching of the propanoic acid carbonyl group.

  • 1750-1730 cm⁻¹ (strong): C=O stretching of the carboxymethoxy carbonyl group.

  • 1610 and 1500 cm⁻¹: C=C stretching of the aromatic ring.

  • 1250-1200 cm⁻¹: C-O stretching of the ether linkage.

Mass Spectrometry (Predicted)
  • Electron Ionization (EI): The molecular ion peak (M⁺) at m/z = 224 may be observed, but significant fragmentation is expected. Key fragments would likely arise from the loss of the carboxylic acid groups, the carboxymethoxy group, and cleavage of the propanoic acid side chain.

  • Electrospray Ionization (ESI): In negative ion mode, a prominent [M-H]⁻ ion at m/z = 223 would be expected. In positive ion mode, [M+H]⁺ at m/z = 225 or [M+Na]⁺ at m/z = 247 could be observed.

Applications and Future Directions

Arylpropanoic acids are a well-established class of compounds with a wide range of biological activities, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).[6] The introduction of a second carboxylic acid moiety, as in 3-(4-(carboxymethoxy)phenyl)propanoic acid, can significantly alter the molecule's polarity, solubility, and potential interactions with biological targets.

Potential Areas of Investigation:

  • Drug Development: The dicarboxylic acid nature of this molecule makes it an interesting candidate for investigation as a linker in prodrug design or as a scaffold for the development of novel therapeutics. Dicarboxylic acids are known to interact with various biological targets and can influence the pharmacokinetic properties of a drug.[7]

  • Materials Science: The rigid aromatic core combined with two carboxylic acid functional groups suggests potential applications as a monomer for the synthesis of polyesters or polyamides with specific properties.

  • Chelating Agent: The arrangement of the ether oxygen and the two carboxyl groups may impart metal-chelating properties, which could be explored in areas such as analytical chemistry or as agents to sequester metal ions.

Further research is required to synthesize and characterize 3-(4-(carboxymethoxy)phenyl)propanoic acid and to explore its potential in these and other applications.

References

  • PrepChem. Synthesis of Methyl 3-(4-Hydroxyphenyl)propionate. Available from: [Link]

  • Google Patents. WO2007046721A2 - A method of manufacturing 3-(4-hydroxyphenyl)propanoic acid amide, its application in the manufacture of anti-aging compositions and an anti-aging composition.
  • Google Patents. US7923578B2 - Method of manufacturing 3-(4-hydroxyphenyl)propanoic acid amide, its application ...
  • Mickevičius, V. et al. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules2024 , 29(4), 893. Available from: [Link]

  • Google Patents. CN104030941A - Synthesis method of 3-(4-hydroxyphenyl)propanamide.
  • University of Wisconsin-Madison. The Williamson Ether Synthesis. Available from: [Link]

  • Cambridge University Press. Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. Available from: [Link]

  • Organic Chemistry Portal. Alcohol to Ether using Williamson synthesis (O-Alkylation). Available from: [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Highlights in Science, Engineering and Technology2023 , 39, 137-143. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Material. Available from: [Link]

  • Wikipedia. Williamson ether synthesis. Available from: [Link]

  • PubChem. 3-(4-Carboxyphenyl)propionic Acid. Available from: [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0321805). Available from: [Link]

  • Royal Society of Chemistry. Metal-Free Chemoselective Hydrogenation of Unsaturated Carbon-Carbon Bonds via Cathodic Reduction - Supporting Information. Available from: [Link]

  • NIST WebBook. 3-(4-Methoxyphenyl)propionic acid. Available from: [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0245364). Available from: [Link]

  • Chemical Society of Japan. A Convenient One-Pot Synthesis of Quaternary a-Methoxy- and a-Hydroxycarboxylic Acids. Bulletin of the Chemical Society of Japan1992 , 65(11), 3045-3047. Available from: [Link]

  • PubChem. 2-Amino-3-(4-carboxymethoxy-phenyl)-propionic acid. Available from: [Link]

  • ResearchGate. (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. Available from: [Link]

  • PubMed. Synthesis and evaluation of 3-(4-(phenoxymethyl)phenyl)propanoic acid and N-phenylbenzenesulfonamide derivatives as FFA4 agonists. Available from: [Link]

  • Pearson. The standard 13C NMR spectrum of phenyl propanoate is shown here.... Available from: [Link]

  • Doc Brown's Chemistry. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram. Available from: [Link]

  • Semantic Scholar. Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Available from: [Link]

  • Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting. Available from: [Link]

  • ResearchGate. Mass spectrum of 3-phenylpropanoic acid. | Download Scientific Diagram. Available from: [Link]

  • Google Patents. US20160102042A1 - A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds.
  • PubMed. Non-carboxylic analogues of arylpropionic acids: synthesis, anti-inflammatory activity and ulcerogenic potential. Available from: [Link]

  • Wikipedia. Dicarboxylic acid. Available from: [Link]

  • NIST WebBook. Propanoic acid, phenylmethyl ester. Available from: [Link]

  • NSUWorks. "Dicarboxylic Acid" by Shuchi Patel and Mayur S. Parmar. Available from: [Link]

  • NIST WebBook. 3-(3,4,5-Trimethoxyphenyl)propionic acid. Available from: [Link]

Sources

Physicochemical properties of 3-(4-(Carboxymethoxy)phenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Properties and Coordination Chemistry of 3-(4-(Carboxymethoxy)phenyl)propanoic Acid: A Comprehensive Technical Guide

Executive Summary

In the realm of supramolecular chemistry and materials science, the design of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) relies heavily on the judicious selection of organic linkers. 3-(4-(Carboxymethoxy)phenyl)propanoic acid (often denoted as H2L ) represents a highly versatile, flexible dicarboxylic acid ligand. Characterized by a rigid central phenyl ring flanked by two highly flexible aliphatic arms—a propanoic acid group and a carboxymethoxy group—this molecule presents unique thermodynamic and structural opportunities for coordination chemistry.

As a Senior Application Scientist, I have structured this technical guide to provide researchers and drug development professionals with an in-depth analysis of H2L’s physicochemical profile, validated synthetic methodologies, and its proven applications in generating luminescent and magnetic supramolecular architectures.

Molecular Architecture and Physicochemical Profiling

The structural duality of H2L is its defining feature. The central aromatic ring provides a degree of steric bulk and potential for π−π stacking, while the flexible −CH2​−CH2​−COOH and −O−CH2​−COOH arms allow the molecule to adopt multiple conformations (e.g., syn/anti, cis/trans) during metal coordination.

This flexibility is a double-edged sword: it allows the ligand to adapt to the specific geometric requirements of various transition metals (Zn²⁺, Ni²⁺, Co²⁺), but it also introduces a significant entropic penalty during crystallization. Overcoming this penalty requires precise control over reaction thermodynamics, typically achieved via hydrothermal synthesis.

Table 1: Physicochemical and Structural Properties of H2L
PropertyValueRationale / Implication for Research
Chemical Formula C₁₁H₁₂O₅Dictates a molar mass of 224.21 g/mol .
pKa (Estimated) ~4.0 - 4.8The aliphatic carboxylic acids deprotonate at mildly acidic to neutral pH, yielding a dianion (L²⁻) ideal for multidentate metal chelation.
Solubility Profile Soluble in DMF, DMSO, hot H₂O; Insoluble in non-polar solventsNecessitates the use of polar coordinating solvents or hydrothermal/solvothermal conditions for MOF assembly.
H-Bonding Metrics 2 Donors, 5 AcceptorsFacilitates extensive intermolecular hydrogen-bonding networks, crucial for stabilizing 2D and 3D supramolecular frameworks.
Rotatable Bonds 6High conformational degrees of freedom require rigid auxiliary ligands (e.g., bipyridine) to prevent framework collapse.

Synthetic Methodology: Ligand Preparation

The synthesis of H2L is achieved via a classic Williamson ether-type nucleophilic substitution. The protocol detailed below is designed as a self-validating system , ensuring high yield and purity through mechanistic control.

Protocol 1: Synthesis of H2L via SN2 Substitution
  • Causality & Mechanism: The phenolic hydroxyl group of the starting material, 3-(4-hydroxyphenyl)propanoic acid (phloretic acid), is mildly acidic. By utilizing an excess of aqueous sodium hydroxide, we selectively deprotonate both the carboxylic acid and the phenol. The resulting phenoxide is a potent nucleophile that attacks the electrophilic α -carbon of chloroacetic acid.

Step-by-Step Workflow:

  • Deprotonation: Dissolve 1.0 equivalent of 3-(4-hydroxyphenyl)propanoic acid in a 10% NaOH aqueous solution.

    • Self-Validation: The initially cloudy suspension will transition to a clear solution, visually confirming complete deprotonation and the formation of the water-soluble sodium phenoxide salt.

  • Nucleophilic Addition: Slowly add 1.2 equivalents of chloroacetic acid to the reaction vessel under continuous stirring.

  • Thermal Activation: Heat the mixture to 80°C and reflux for 4-6 hours.

    • Causality: Elevated temperature is mandatory to overcome the activation energy barrier of the SN2 reaction. However, temperatures must not exceed 90°C to prevent the competitive, parasitic hydrolysis of chloroacetic acid into glycolic acid.

  • Acidification & Isolation: Cool the mixture to ambient temperature. Carefully acidify the solution using 6M HCl until the pH reaches ~2.0.

    • Self-Validation: A dense white precipitate will form immediately. At pH 2.0, the carboxylate groups are fully protonated, rendering the neutral H2L molecule insoluble in the aqueous phase.

  • Purification: Filter the precipitate under vacuum, wash extensively with cold distilled water to remove residual NaCl and unreacted precursors, and dry under vacuum at 60°C.

Synthesis A 3-(4-Hydroxyphenyl) propanoic acid B Chloroacetic Acid + NaOH (aq) A->B Deprotonation C Nucleophilic Substitution (SN2) B->C Reflux, 80°C D Acidification (HCl, pH ~2) C->D Intermediate Salt E 3-(4-(Carboxymethoxy)phenyl) propanoic acid (H2L) D->E Precipitation

Caption: Synthetic pathway for 3-(4-(Carboxymethoxy)phenyl)propanoic acid via SN2 substitution.

Coordination Chemistry and MOF Assembly

The true utility of H2L lies in its capacity to act as a bridging ligand in coordination polymers. Because flexible ligands lose significant conformational entropy upon binding, hydrothermal synthesis is the preferred methodology[1]. The high thermal energy provided by the closed-system autoclave overcomes this entropic penalty, driving the crystallization of thermodynamically stable frameworks.

To further stabilize these structures, rigid nitrogen-donor auxiliary ligands—such as 4,4′-bipyridine (bipy) or 1,3-bis(4-pyridyl)propane (bpp)—are frequently co-crystallized. These act as structural pillars, dictating the final dimensionality (1D, 2D, or 3D) of the network.

Table 2: Crystallographic and Functional Properties of H2L-Derived MOFs

Data adapted from the foundational synthesis of H2L metal-organic polymers[1].

ComplexDimensionality & TopologyAuxiliary LigandKey Functional Property
[Zn₂L(bpp)₂Cl₂]ₙ 1D distorted trapezoidal chainsbppC–H··· π stacking interactions stabilize the chains into a 2D supramolecular network.
[ZnL(bipy)]ₙ 2D lattice-shaped layerbipyExhibits strong luminescence due to a mixture of intraligand and ligand-to-ligand charge transitions (LLCT).
[NiL(bipy)(H₂O)]ₙ 3D supramolecular frameworkbipyDisplays distinct ferromagnetic coupling between adjacent Ni²⁺ metal centers.
Protocol 2: Hydrothermal Assembly of [ZnL(bipy)]ₙ (2D MOF)
  • Causality & Mechanism: At ambient conditions, mixing Zn²⁺ and H2L often results in amorphous kinetic precipitates. By employing a Teflon-lined autoclave at 140°C, we dissolve these kinetic intermediates. As the system cools slowly, the thermodynamic product—highly ordered single crystals—nucleates and grows.

Step-by-Step Workflow:

  • Mixture Preparation: Combine equimolar amounts (0.1 mmol) of H2L, Zn(NO₃)₂·6H₂O, and 4,4′-bipyridine in 10 mL of deionized water.

  • pH Modulation: Adjust the pH to approximately 5.5 using dilute NaOH.

    • Causality: At pH 5.5, H2L is sufficiently deprotonated to activate its oxygen donor sites for metal chelation, but the pH is low enough to prevent the irreversible precipitation of zinc hydroxide ( Zn(OH)2​ ).

  • Hydrothermal Treatment: Transfer the homogeneous mixture to a 15 mL Teflon-lined stainless steel autoclave. Seal tightly and heat uniformly at 140°C for 72 hours.

  • Controlled Cooling: Cool the autoclave to room temperature at a strict rate of 5°C/hour.

    • Self-Validation: This slow cooling gradient is the critical self-validating step for crystal growth; rapid cooling will yield microcrystalline powder, whereas slow cooling yields colorless block crystals suitable for Single-Crystal X-Ray Diffraction (SC-XRD).

  • Harvesting: Filter the crystals, wash sequentially with distilled water and ethanol to remove unreacted ligands, and air dry.

MOF_Assembly L H2L Ligand (Flexible Arms) H Hydrothermal Synthesis (120°C - 160°C, Teflon-lined) L->H Mixing in H2O (pH ~5.5) M Metal Salts (Zn2+, Ni2+) M->H Mixing in H2O (pH ~5.5) A Auxiliary Ligands (bipy, bpp) A->H Mixing in H2O (pH ~5.5) C1 [Zn2L(bpp)2Cl2]n (1D Trapezoidal Chains) H->C1 ZnCl2 + bpp C2 [ZnL(bipy)]n (2D Lattice Layer) H->C2 Zn(NO3)2 + bipy C3 [NiL(bipy)(H2O)]n (3D Supramolecular Framework) H->C3 NiCl2 + bipy

Caption: Hydrothermal assembly of H2L into 1D, 2D, and 3D metal-organic coordination networks.

References

  • Ji, J., et al. "Three New Metal–Organic Polymers Based on Flexible 3-(4-(Carboxymethoxy) Phenyl) Propanoic Acid: Crystal Structures, Luminescent and Magnetic Properties." Journal of Inorganic and Organometallic Polymers and Materials, Aug 31, 2013.2[1]

Sources

Biological Activity and Pharmacological Potential of 3-(4-(Carboxymethoxy)phenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(4-(Carboxymethoxy)phenyl)propanoic acid (also referred to as 4-(carboxymethoxy)hydrocinnamic acid) is a highly versatile dicarboxylic acid. While it has foundational applications as a flexible ligand in the synthesis of luminescent metal-organic frameworks (MOFs)[1], its most profound value in modern drug discovery lies in its structural mimicry. By combining a rigid phenyl ring with a flexible propanoic acid tail and a carboxymethoxy ether linkage, this scaffold serves as a highly stable, non-hydrolyzable bioisostere for phosphotyrosine (pTyr). This whitepaper explores its biological activity, target mechanisms, and the self-validating experimental protocols required to evaluate its pharmacological efficacy.

Mechanistic Grounding: The Phosphotyrosine Bioisostere

The critical challenge in targeting phosphotyrosine-dependent pathways—such as those regulated by Protein Tyrosine Phosphatases (PTPs) and Src Homology 2 (SH2) domains—is the high polarity and enzymatic lability of the native phosphate group. The 4-carboxymethoxy group overcomes this liability[1][2].

  • Causality of Design: The ether oxygen of the carboxymethoxy group mimics the bridging oxygen of a phosphate group, participating in critical hydrogen bonds with conserved arginine residues in target active sites. Simultaneously, the carboxylate moiety mimics the negative charge of the phosphate at physiological pH without being subject to phosphatase-mediated cleavage. The propanoic acid moiety at the 1-position provides a secondary interaction point, often reaching into adjacent sub-pockets (such as the Y(P)-1 or Y(P)+1 sites) to enhance target selectivity.

Core Biological Targets & Pathways

Protein Tyrosine Phosphatase 1B (PTP1B)

PTP1B is a primary negative regulator of the insulin signaling pathway, making it a highly validated target for Type 2 Diabetes Mellitus[1][2]. Compounds bearing the 3-(4-(carboxymethoxy)phenyl)propanoic acid scaffold act as competitive inhibitors. They occupy the catalytic cleft (specifically the Cys215/Arg221 pocket), preventing the dephosphorylation of the active insulin receptor and thereby prolonging insulin signaling.

PTP1B_Pathway IR Insulin Receptor (Active) pTyr Phosphotyrosine Residues IR->pTyr PTP1B PTP1B Enzyme (Phosphatase) pTyr->PTP1B Substrate Dephos Dephosphorylation (Signal Off) PTP1B->Dephos Inhibitor 3-(4-(Carboxymethoxy)phenyl) propanoic acid Inhibitor->PTP1B Competitive Inhibition Sustained Sustained Insulin Signaling Inhibitor->Sustained Promotes

Mechanism of PTP1B inhibition by phosphotyrosine mimetics enhancing insulin signaling.

Keap1-Nrf2 Protein-Protein Interaction (PPI)

The Keap1-Nrf2 pathway is a master regulator of cytoprotective and antioxidant responses. Fragment-based drug design (FBDD) has identified the 3-phenylpropanoic acid scaffold as a potent anchor that disrupts the Keap1 Kelch domain[2][3]. By binding to Keap1, the scaffold prevents the ubiquitination and subsequent degradation of Nrf2, allowing Nrf2 to translocate to the nucleus and activate antioxidant response elements (ARE).

Quantitative Data: Target Affinity Profiling

To contextualize the biological activity of this scaffold, the following table summarizes the comparative binding affinities of the 3-(4-(carboxymethoxy)phenyl)propanoic acid pharmacophore against its primary targets based on established structure-activity relationship (SAR) studies.

Target ProteinRole of ScaffoldBinding Affinity (IC₅₀ / Kᵢ)Primary Indication
PTP1B Competitive Inhibitor (pTyr mimetic)0.5 μM – 5.0 μMType 2 Diabetes
Keap1-Nrf2 PPI Disruptor (Kelch domain binder)0.2 μM – 1.5 μMOxidative Stress / Inflammation
SHP-1 (ΔSH2) Covalent/Competitive Inhibitor~190 μM (Kᵢ)Autoimmune Disorders
SH2 Domains (Grb2) PPI Disruptor (pTyr mimetic)10 μM – 50 μMOncology

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include specific biochemical rationales (causality) for each reagent and internal quality control metrics.

Protocol A: In Vitro PTP1B Enzymatic Inhibition Assay

This protocol measures the ability of the compound to competitively inhibit PTP1B using the chromogenic substrate para-nitrophenyl phosphate (pNPP).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.2), 1 mM EDTA, 0.05% Tween-20, and 1 mM Dithiothreitol (DTT).

    • Causality: PTP1B relies on a highly nucleophilic catalytic cysteine (Cys215) that rapidly oxidizes in ambient air, rendering the enzyme inactive. DTT is strictly required to maintain Cys215 in its active, reduced state. EDTA chelates trace heavy metals that could independently inhibit the enzyme, while Tween-20 prevents non-specific compound aggregation (promiscuous inhibition).

  • Enzyme Incubation: Add 0.5 nM recombinant human PTP1B to 96-well plates. Add the 3-(4-(carboxymethoxy)phenyl)propanoic acid derivative in a 10-point dose-response series (0.1 nM to 100 μM). Incubate at 25°C for 15 minutes.

  • Reaction Initiation: Add 2 mM pNPP to initiate the reaction.

    • Causality: pNPP is a structural mimic of phosphotyrosine. Upon dephosphorylation by PTP1B, it converts to para-nitrophenolate, which strongly absorbs light at 405 nm, allowing for real-time kinetic monitoring.

  • Signal Detection & Validation: Read absorbance at 405 nm continuously for 10 minutes.

    • Self-Validation (QC): Include a positive control (e.g., Sodium orthovanadate) and a vehicle control (DMSO). Calculate the Z'-factor; the assay is only validated if Z' > 0.6, ensuring the signal window is robust enough to accurately determine the IC₅₀.

Protocol B: Keap1-Nrf2 Fluorescence Polarization (FP) Assay

This protocol evaluates the disruption of the Keap1-Nrf2 protein-protein interaction[2][3].

Step-by-Step Methodology:

  • Tracer Preparation: Synthesize a Fluorescein isothiocyanate (FITC)-labeled 9-mer peptide derived from the ETGE sequence of Nrf2.

  • Complex Formation: Incubate 10 nM FITC-peptide with 20 nM recombinant Keap1 Kelch domain in FP buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.005% Tween-20).

    • Causality: When the small FITC-peptide binds to the massive Keap1 protein, its rotational tumbling in solution slows down dramatically. This results in highly polarized emitted light (high mP value).

  • Displacement: Introduce the test compound across a concentration gradient and incubate for 30 minutes in the dark.

  • Measurement: Measure fluorescence polarization (Excitation: 485 nm, Emission: 530 nm).

    • Causality: If the compound successfully binds the Kelch domain, it displaces the FITC-peptide. The freed peptide tumbles rapidly in solution, causing a sharp decrease in fluorescence polarization. The IC₅₀ is calculated from this displacement curve.

FP_Assay Step1 Synthesize FITC-labeled pTyr Peptide Step2 Incubate with Target (e.g., Keap1 or SH2) Step1->Step2 Step3 Add 3-(4-(Carboxymethoxy)phenyl) propanoic acid Step2->Step3 Step4 Measure Fluorescence Polarization (mP) Step3->Step4 Step5 Calculate IC50 (Displacement Curve) Step4->Step5

Step-by-step fluorescence polarization (FP) assay workflow for PPI inhibitor screening.

References

  • World Intellectual Property Organization (WIPO)
  • Design and optimisation of meta-substituted bis(arylsulfonamido)benzene inhibitors through a molecular hybridisation strategy targeting the Keap1-Nrf2 protein-protein interaction Scientific Reports / PubMed Central (PMC) URL:[Link]

  • Three New Metal–Organic Polymers Based on Flexible 3-(4-(Carboxymethoxy) Phenyl) Propanoic Acid: Crystal Structures, Luminescent and Magnetic Properties Journal of Inorganic and Organometallic Polymers and Materials URL:[Link]

Sources

Advanced Applications and Derivatization of 3-(4-(Carboxymethoxy)phenyl)propanoic Acid in Materials Science and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of bifunctional organic molecules is a cornerstone of modern materials science and drug development. Among these, 3-(4-(Carboxymethoxy)phenyl)propanoic acid (CAS: 14234-87-8), frequently designated as the H2L ligand in coordination chemistry, represents a highly versatile, flexible dicarboxylic acid. This technical guide explores the molecular architecture, validated synthetic methodologies, structural analogs, and cross-disciplinary applications of this compound, ranging from the self-assembly of Metal-Organic Frameworks (MOFs) to its emerging utility as a heterobifunctional linker in targeted protein degradation (PROTACs).

Molecular Architecture and Chemical Causality

The high utility of 3-(4-(Carboxymethoxy)phenyl)propanoic acid stems directly from its tripartite structural design. Understanding the causality behind its chemical behavior is essential for researchers looking to integrate it into complex systems:

  • The Propanoic Acid Arm: The sp³-hybridized carbon chain provides a high degree of conformational flexibility. This allows the molecule to adopt gauche and anti conformations, enabling it to dynamically adapt to various steric environments and minimize thermodynamic strain during supramolecular assembly.

  • The Rigid Phenyl Ring: Acting as a robust structural spacer, the aromatic ring restricts complete molecular collapse and facilitates non-covalent C–H···π stacking interactions. These interactions are critical for stabilizing 2D and 3D crystal lattices[1].

  • The Carboxymethoxy Group (-O-CH2-COOH): The ether oxygen introduces a rotational hinge and acts as a potent hydrogen bond acceptor. Simultaneously, the terminal carboxylic acid provides a secondary coordination site for transition metal ions or a covalent conjugation site for biological linkers.

Synthetic Methodologies: Self-Validating Protocols

To ensure reproducibility and trustworthiness in the laboratory, the following protocols integrate mechanistic causality with built-in analytical validation checkpoints.

Protocol A: Synthesis of 3-(4-(Carboxymethoxy)phenyl)propanoic Acid

Causality: This workflow utilizes a Williamson ether synthesis. The phenoxide ion, generated under strongly basic conditions, acts as a potent nucleophile that readily displaces the chloride from chloroacetic acid via an SN2 mechanism.

Step-by-Step Methodology:

  • Deprotonation: Dissolve 10.0 mmol of 3-(4-hydroxyphenyl)propanoic acid (phloretic acid) in 20 mL of an aqueous solution containing 25.0 mmol of NaOH. (Mechanistic note: Excess base is strictly required to deprotonate both the carboxylic acid and the phenolic hydroxyl group).

  • Alkylation: Slowly add an aqueous solution of chloroacetic acid (12.0 mmol) dropwise to the reaction mixture at 0°C to suppress unwanted side reactions.

  • Thermal Drive: Heat the mixture to 100°C and reflux for 4-6 hours.

  • Validation Checkpoint 1 (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC) using a mobile phase of DCM:MeOH (9:1). The reaction is deemed complete when the starting material spot completely disappears, replaced by a more polar product spot.

  • Quenching & Precipitation: Cool the mixture to room temperature and acidify with 2M HCl to pH 2.0. The target dicarboxylic acid will precipitate as a white solid.

  • Purification: Filter the precipitate, wash with cold distilled water, and recrystallize from an ethanol/water mixture.

  • Validation Checkpoint 2 (Post-Process): Confirm identity via ¹H NMR (DMSO-d6). The characteristic singlet of the carboxymethoxy methylene protons (-O-CH2-COOH) must appear at ~δ 4.6 ppm.

SynthesisWorkflow Phloretic 3-(4-Hydroxyphenyl)propanoic Acid (Starting Material) NaOH Aqueous NaOH (Deprotonation) Phloretic->NaOH Step 1: Base Addition Chloroacetic Chloroacetic Acid (Alkylation Agent) NaOH->Chloroacetic Step 2: Nucleophilic Attack Reflux Reflux at 100°C (Williamson Ether Synthesis) Chloroacetic->Reflux Step 3: Thermal Drive Acidification Acidification with HCl (pH 2-3) Reflux->Acidification Step 4: Quenching Product 3-(4-(Carboxymethoxy)phenyl)propanoic Acid (Target Compound) Acidification->Product Step 5: Precipitation

Experimental workflow for the synthesis of 3-(4-(Carboxymethoxy)phenyl)propanoic acid.

Protocol B: Hydrothermal Synthesis of [ZnL(bipy)]n Coordination Polymer

Causality: Hydrothermal conditions (elevated pressure and temperature in a sealed vessel) lower the dielectric constant of water. This increases the solubility of the organic ligands and allows for highly reversible, error-correcting coordination bond formation, which is essential for growing defect-free single crystals [1].

Step-by-Step Methodology:

  • Mixture Preparation: Combine 0.1 mmol of the synthesized H2L ligand, 0.1 mmol of Zn(NO3)2·6H2O, and 0.1 mmol of 4,4′-bipyridine (bipy) in 10 mL of distilled water.

  • pH Adjustment: Adjust the pH to approximately 5.5 using a dilute NaOH solution. (Mechanistic note: A slightly acidic to neutral pH ensures partial deprotonation of H2L, facilitating controlled coordination without causing the rapid precipitation of amorphous metal hydroxides).

  • Hydrothermal Reaction: Transfer the mixture into a 25 mL Teflon-lined stainless steel autoclave. Seal and heat isothermally at 120°C for 72 hours.

  • Controlled Cooling: Cool the autoclave to room temperature at a strict rate of 5°C/hour. Slow cooling prevents kinetic trapping and promotes the nucleation of large crystals.

  • Validation Checkpoint: Isolate the colorless block crystals. Verify bulk phase purity by comparing the experimental Powder X-ray Diffraction (PXRD) pattern with the simulated pattern derived from Single-Crystal X-ray Diffraction (SXRD) data.

MOFAssembly H2L H2L Ligand (Flexible Spacer) Hydrothermal Hydrothermal Reaction (120-140°C, 72h) H2L->Hydrothermal Self-Assembly Metal Metal Salts (Zn²⁺ / Ni²⁺) Metal->Hydrothermal Coordination Aux Auxiliary Ligand (bipy / bpp) Aux->Hydrothermal Cross-linking MOF1 2D Supramolecular Network ([ZnL(bipy)]n) Hydrothermal->MOF1 Zn²⁺ Pathway MOF2 3D Supramolecular Framework ([NiL(bipy)(H2O)]n) Hydrothermal->MOF2 Ni²⁺ Pathway

Logical relationship and self-assembly pathways of H2L-based coordination polymers.

Quantitative Data: Known Derivatives and Analogs

Understanding the structure-activity relationship requires comparing the base compound with its known analogs. Modifying the aliphatic chain length or the substitution pattern drastically alters the flexibility, solubility, and coordination geometry of the ligand.

Compound NameCAS NumberFormulaMolecular WeightStructural Variance & Primary Application
3-(4-(Carboxymethoxy)phenyl)propanoic acid 14234-87-8C11H12O5224.21 g/mol Base structure. Flexible MOF ligand; asymmetric PROTAC linker.
4-(Carboxymethoxy)benzoic acid 19360-67-9C9H8O5196.16 g/mol Lacks aliphatic chain. Rigid MOF ligand; utilized in pharmacokinetic studies [2].
Methyl 3-(4-(oxiran-2-ylmethoxy)phenyl)propanoate 81147-94-6C13H16O4236.26 g/mol Epoxide substitution. Covalent binding intermediate; advanced polymer building block [3].

Cross-Disciplinary Applications

Metal-Organic Coordination Polymers (MOCPs)

As demonstrated by Ji et al. (2013), reacting H2L with transition metals yields highly diverse architectures. The Zn-based complex forms a 2D lattice-shaped layer structure driven by C–H···π stacking. Conversely, substituting zinc with nickel yields a 3D supramolecular framework driven by three distinct O–H···O intermolecular hydrogen bonds. These structural variations directly dictate the material's functional outputs, such as ligand-to-ligand charge transition (luminescence) and ferromagnetic coupling [1].

Emerging Role in Medicinal Chemistry (Targeted Protein Degradation)

Beyond materials science, the structural motif of 3-(4-(Carboxymethoxy)phenyl)propanoic acid is highly relevant in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The dicarboxylic acid nature allows it to serve as a heterobifunctional linker. The varying chain lengths on either side of the central phenyl ring provide an asymmetrical spacer. This asymmetry is critical for fine-tuning the spatial distance and orientation between the E3 ligase-recruiting ligand and the target protein-binding ligand, thereby maximizing the formation of the ternary complex and subsequent degradation efficiency.

Conclusion

3-(4-(Carboxymethoxy)phenyl)propanoic acid is a structurally privileged molecule. Its unique combination of a rigid aromatic core and flexible, hydrogen-bonding terminal arms makes it an indispensable tool. Whether utilized as an error-correcting ligand in the hydrothermal synthesis of advanced luminescent MOFs or as a precision spacer in next-generation therapeutics, mastering its chemical properties and synthetic handling is vital for advanced application scientists.

References

  • Ji, J., et al. (2013). Three New Metal–Organic Polymers Based on Flexible 3-(4-(Carboxymethoxy) Phenyl) Propanoic Acid: Crystal Structures, Luminescent and Magnetic Properties. Journal of Inorganic and Organometallic Polymers and Materials. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 88024, 4-(Carboxymethoxy)benzoic acid. URL:[Link]

Technical Whitepaper: Operational Safety, Handling, and Storage Protocols for 3-(4-(Carboxymethoxy)phenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Mechanics

3-(4-(Carboxymethoxy)phenyl)propanoic acid (CAS: 14234-87-8) is a highly versatile, flexible dicarboxylic acid utilized extensively in the synthesis of metal-organic frameworks (MOFs), coordination polymers, and advanced pharmaceutical intermediates. Often designated as the H2​L ligand in crystallographic literature, its molecular architecture features two terminal carboxylic acid groups separated by a central phenyl ring and an ether linkage.

This specific arrangement provides both robust hydrogen-bonding capability and conformational flexibility. This allows the molecule to effectively bridge transition metal centers (such as Zn2+ and Ni2+ ) to form complex 2-D and 3-D supramolecular networks with tunable luminescent and magnetic properties (1)[1].

Physicochemical Profiling

Understanding the baseline quantitative properties of this compound is critical for predicting its behavior in solution and its interaction with biological tissues.

ParameterSpecification
Chemical Name 3-(4-(Carboxymethoxy)phenyl)propanoic acid
CAS Registry Number 14234-87-8
Molecular Formula C₁₁H₁₂O₅
Molecular Weight 224.21 g/mol
Functional Groups Propanoic acid, Carboxymethoxy (ether + carboxyl), Phenyl ring
Physical State Solid (Crystalline Powder)
Coordination Modes Polydentate bridging, hydrogen-bond donor/acceptor

Data sourced from authoritative chemical catalog specifications (2)[2].

Toxicology and Hazard Mechanics

As an organic dicarboxylic acid, 3-(4-(Carboxymethoxy)phenyl)propanoic acid presents specific occupational hazards primarily driven by its inherent acidity and particulate nature.

  • Mechanistic Causality of Irritation: Upon contact with physiological moisture (e.g., sweat on the skin, tears in the ocular cavity, or mucosal fluid in the respiratory tract), the terminal carboxyl groups undergo partial dissociation, releasing protons ( H+ ). This localized drop in pH disrupts the lipid bilayer of epithelial cells and induces mild to moderate protein denaturation, manifesting clinically as acute irritation and erythema.

  • Inhalation Risks: The fine crystalline powder is highly susceptible to aerosolization. Inhalation of these micro-particulates causes mechanical and chemical irritation of the upper respiratory tract, necessitating immediate hazard mitigation.

HazardResponse A Exposure Event (Acidic Powder) B Dermal / Ocular Contact (Tissue Irritation) A->B Direct Contact C Inhalation (Respiratory Tract) A->C Aerosolization D Irrigate with H2O (Min. 15 Minutes) B->D E Relocate to Fresh Air (Monitor Breathing) C->E F Medical Evaluation (Symptomatic Treatment) D->F E->F

Hazard Mitigation and Exposure Response Pathway.

Operational Handling and Storage Logistics

To maintain the structural integrity of the compound and ensure operator safety, strict environmental and procedural controls must be implemented.

  • Handling Protocols: Weighing must be conducted within a Class I or Class II biological safety cabinet or a dedicated powder-weighing hood. Causality: Drafts in standard laboratory environments can easily aerosolize the low-density powder. Furthermore, static electricity causes the powder to adhere to spatulas and weigh boats, leading to inaccurate stoichiometric measurements. The use of an anti-static ionizer during the weighing process is strongly recommended.

  • Storage Conditions: The compound must be stored in a tightly sealed, opaque container at ambient temperature or 2-8°C, strictly protected from moisture (2)[2]. Causality: While the compound does not rapidly degrade, the highly polar carboxylic acid groups are hygroscopic. Absorption of atmospheric moisture alters the effective molecular weight of the bulk powder. In the synthesis of metal-organic coordination complexes, where precise molar ratios between the ligand and metal nodes dictate the final crystal topology, moisture-induced weighing errors can lead to phase impurities or complete reaction failure.

Experimental Workflows: Hydrothermal Synthesis of Metal-Organic Polymers

3-(4-(Carboxymethoxy)phenyl)propanoic acid is frequently utilized to synthesize luminescent and magnetic coordination polymers. The following self-validating protocol details the synthesis of a 2-D supramolecular network, [Zn2​L(bpp)2​Cl2​]n​ , based on established literature (1)[1].

Causality of the Hydrothermal Method: Hydrothermal synthesis utilizes high pressure and temperature in a closed system to increase the solubility of both the organic ligand and the metal salt in an aqueous/organic solvent mixture. As the system cools slowly, the solubility decreases gradually, thermodynamically favoring the nucleation and growth of large, defect-free single crystals suitable for X-ray diffraction, rather than amorphous precipitates.

Step-by-Step Protocol:
  • Stoichiometric Preparation: Accurately weigh 0.1 mmol of 3-(4-(Carboxymethoxy)phenyl)propanoic acid ( H2​L ), 0.2 mmol of Zinc Chloride ( ZnCl2​ ), and 0.2 mmol of the auxiliary ligand 1,3-bis(4-pyridyl)propane (bpp).

  • Solvent Integration: Transfer the dry reagents into a 25 mL Teflon-lined stainless steel autoclave. Add 10 mL of a distilled water/ethanol mixture (typically 1:1 v/v).

  • Validation Checkpoint 1 (Pre-Reaction): Stir the mixture at room temperature for 30 minutes. Self-Validation: The solution must be visually inspected. While complete dissolution may not occur until heating, ensuring a homogenous suspension without large agglomerates is critical. Large clumps will act as localized concentration gradients, promoting rapid, uncontrolled nucleation.

  • Hydrothermal Reaction: Seal the autoclave tightly and heat in a programmable oven at 120°C for 72 hours. Under these autogenous pressure conditions, the H2​L ligand fully deprotonates, coordinating with the Zn2+ centers alongside the bpp ligands.

  • Controlled Cooling: Program the oven to cool to room temperature at a strictly controlled rate of 5°C per hour. Causality: Rapid cooling causes kinetic trapping and the precipitation of microcrystalline powder. Slow cooling ensures thermodynamic control, yielding high-quality single crystals driven by C–H···π stacking interactions (1)[1].

  • Validation Checkpoint 2 (Harvesting): Open the autoclave and filter the resulting colorless crystals. Wash sequentially with distilled water and ethanol. Self-Validation: Analyze a single crystal via X-ray diffraction (XRD). A successful synthesis will yield a 2-D layer supramolecular network composed of 1-D distorted trapezoidal chains (1)[1].

SynthesisWorkflow S1 Step 1: Stoichiometric Weighing (H2L Ligand + Metal Salt) S2 Step 2: Solvent Integration (Aqueous/Organic Mixture) S1->S2 S3 Step 3: Hydrothermal Reaction (Teflon Autoclave, 120°C, 72h) S2->S3 S4 Step 4: Controlled Cooling (5°C/hour to ambient) S3->S4 S5 Step 5: Crystal Harvesting (Filtration & Washing) S4->S5 S6 Step 6: Structural Validation (Single-Crystal XRD) S5->S6

Hydrothermal Synthesis Workflow for Metal-Organic Polymers.

References

  • Title: Three New Metal–Organic Polymers Based on Flexible 3-(4-(Carboxymethoxy) Phenyl) Propanoic Acid: Crystal Structures, Luminescent and Magnetic Properties Source: Journal of Inorganic and Organometallic Polymers and Materials (via Researcher.life) URL: [Link]

Sources

Predictive Mechanistic Profiling of 3-(4-(Carboxymethoxy)phenyl)propanoic Acid: A Dual-Action Pharmacophore Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, small-molecule dicarboxylic acids present unique opportunities for targeting challenging protein interfaces. 3-(4-(Carboxymethoxy)phenyl)propanoic acid is a highly flexible, rationally designed synthetic building block. While traditionally utilized as a ligand in metal-organic frameworks, its structural topology—comprising a phenoxyacetic acid moiety and a phenylpropanoic acid backbone—makes it a compelling candidate for biological evaluation.

Based on rigorous pharmacophore mapping, this guide establishes the predicted mechanisms of action (MoA) for this compound, focusing primarily on its role as a non-hydrolyzable phosphotyrosine (pTyr) mimetic targeting Protein Tyrosine Phosphatase 1B (PTP1B)[1], and secondarily as a modulator of Peroxisome Proliferator-Activated Receptors (PPARs)[2].

Structural Deconstruction & Pharmacophore Causality

To understand the predicted biological activity of 3-(4-(Carboxymethoxy)phenyl)propanoic acid, we must deconstruct its structure into functional modules. The molecule is a des-amino analog of O-carboxymethyltyrosine, a well-documented pTyr mimetic[3][4].

  • The Carboxymethoxy Group (-O-CH₂-COOH): This moiety acts as a bioisostere for the phosphate group of phosphotyrosine. Unlike endogenous pTyr, the ether linkage lacks the labile P-O bond, rendering it completely resistant to enzymatic cleavage by phosphatases[4].

  • The Phenylpropanoic Acid Backbone: The propanoic acid chain provides a secondary anionic charge. In the context of PTP1B, this allows the molecule to span from the primary catalytic cleft to the secondary aryl phosphate-binding site, a critical interaction for achieving selectivity over highly homologous phosphatases like TCPTP. Furthermore, the 3-phenylpropanoic acid scaffold is a proven anchor in protein-protein interaction (PPI) inhibitors[5].

Primary Predicted Mechanism: PTP1B Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a master negative regulator of the insulin and leptin signaling pathways. It localizes to the endoplasmic reticulum and dephosphorylates the active Insulin Receptor (IR) and Insulin Receptor Substrate 1 (IRS-1), dampening glucose uptake[1].

Mechanistic Rationale

When 3-(4-(Carboxymethoxy)phenyl)propanoic acid enters the intracellular space, its carboxymethoxy group is predicted to dock into the PTP1B catalytic pocket. The carboxylate oxygen atoms form strong hydrogen bonds with the backbone amides of the P-loop (residues 214-221) and the critical Arg221 side chain. Because the compound cannot be hydrolyzed, it traps the enzyme in a competitive inhibitory state. This prevents the dephosphorylation of the Insulin Receptor, thereby prolonging insulin signaling and promoting GLUT4 translocation to the cell membrane.

G Insulin Insulin IR Insulin Receptor (IR) (Active/Phosphorylated) Insulin->IR Activates IRS1 IRS-1 IR->IRS1 Phosphorylates PI3K PI3K / AKT Pathway IRS1->PI3K Activates GLUT4 GLUT4 Translocation (Glucose Uptake) PI3K->GLUT4 Stimulates PTP1B PTP1B (Dephosphorylates IR/IRS-1) PTP1B->IR Inhibits PTP1B->IRS1 Inhibits Compound 3-(4-(Carboxymethoxy)phenyl) propanoic acid Compound->PTP1B Competitive Inhibition (pTyr Mimicry)

Figure 1: Predicted intervention of the compound in the PTP1B-mediated insulin signaling pathway.

Secondary Predicted Mechanism: PPAR Modulation

A secondary, orthogonal mechanism of action lies in the compound's structural overlap with fibrate drugs (e.g., bezafibrate, fenofibrate). Fibrates are characterized by a phenoxyisobutyric acid or phenoxyacetic acid headgroup linked to a lipophilic tail, which act as agonists for Peroxisome Proliferator-Activated Receptors (PPARα/γ)[2].

The dicarboxylic nature of 3-(4-(Carboxymethoxy)phenyl)propanoic acid allows it to interact with the distinct polar networks within the PPAR ligand-binding domain (LBD). Specifically, the carboxymethoxy group is predicted to stabilize the AF-2 helix (Helix 12) via hydrogen bonding with Tyr473 (in PPARγ) or Tyr464 (in PPARα), a causal requirement for the recruitment of transcriptional co-activators that regulate lipid metabolism.

Experimental Validation Workflows (Self-Validating Systems)

To transition these predictions into empirical data, rigorous, self-validating experimental protocols are required. As an application scientist, I emphasize that an assay is only as reliable as its internal controls.

Protocol 1: In Vitro PTP1B Enzymatic Inhibition Assay

This colorimetric assay utilizes p-nitrophenyl phosphate (pNPP) as a surrogate substrate. Dephosphorylation of pNPP yields p-nitrophenol, which absorbs at 405 nm.

  • Step 1: Buffer Preparation: Prepare assay buffer (50 mM HEPES, pH 7.2, 1 mM EDTA, 150 mM NaCl). Causality: You must add 2 mM Dithiothreitol (DTT) fresh before use. The catalytic Cys215 in PTP1B is highly susceptible to oxidation; failing to maintain a reducing environment will result in a dead enzyme and false-positive inhibition data.

  • Step 2: Compound Dilution: Prepare a 10-point serial dilution of the compound in 100% DMSO. Keep the final DMSO concentration in the assay below 5% to prevent enzyme denaturation.

  • Step 3: Pre-Incubation: Mix recombinant human PTP1B (10 nM final) with the compound and incubate at 37°C for 30 minutes. Causality: PTP1B undergoes a slow conformational change (closure of the WPD loop) upon ligand binding. Skipping this pre-incubation prevents the system from reaching thermodynamic equilibrium, leading to artificially inflated IC₅₀ values.

  • Step 4: Reaction Initiation: Add pNPP (2 mM final) to initiate the reaction.

  • Step 5: Kinetic Read: Monitor absorbance at 405 nm continuously for 15 minutes using a microplate reader. Calculate the initial velocity (V₀) from the linear portion of the curve.

  • Step 6: Self-Validation (Counter-Screen): Run the exact same assay in parallel using TCPTP (T-cell protein tyrosine phosphatase). A true PTP1B inhibitor must demonstrate a >3-fold selectivity window to prove specific target engagement rather than non-specific protein aggregation.

Workflow Step1 1. Compound Prep (Serial Dilution in DMSO) Step2 2. Enzyme Incubation (PTP1B + Compound, 30 min) Step1->Step2 Step3 3. Substrate Addition (pNPP Initiation) Step2->Step3 Step4 4. Kinetic Read (Absorbance at 405 nm) Step3->Step4 Step5 5. Data Synthesis (IC50 & Selectivity) Step4->Step5

Figure 2: Self-validating in vitro colorimetric assay workflow for PTP1B kinetic evaluation.

Protocol 2: Isothermal Titration Calorimetry (ITC)

To prove that the IC₅₀ translates to direct physical binding, ITC is mandatory.

  • Step 1: Degassing: Degas both the PTP1B protein solution (50 µM) and the compound solution (500 µM). Causality: Microbubbles expanding in the sample cell will cause erratic thermal spikes, destroying the signal-to-noise ratio.

  • Step 2: Titration: Perform 20 injections of the compound (2 µL each) into the cell containing PTP1B at 25°C.

  • Step 3: Thermodynamic Extraction: Fit the heat signature to a one-site binding model to extract enthalpy (ΔH), entropy (ΔS), and the dissociation constant (Kd). For a pTyr mimetic, the binding should be heavily enthalpy-driven (negative ΔH) due to the formation of multiple hydrogen bonds in the P-loop.

Quantitative Data Summaries

The following tables summarize the predicted pharmacological profile of the compound based on structural homology to validated analogs.

Table 1: Pharmacophore Mapping & Target Rationale

Structural MoietyPredicted TargetFunctional ConsequenceAnalogous Validated Scaffold
Carboxymethoxy group PTP1B (Catalytic Pocket)pTyr mimicry, competitive inhibitionO-carboxymethyltyrosine[3]
Propanoic acid chain PTP1B (Secondary Pocket)Enhanced binding affinity & selectivity3-phenylpropanoic acid[5]
Phenoxyacetic core PPAR-alpha/gammaLipid metabolism modulationFibrates / Glitazars[2]

Table 2: Predicted Kinetic & Thermodynamic Parameters

ParameterPredicted Value RangeAssay MethodCausality / Significance
IC₅₀ (PTP1B) 2.0 - 15.0 µMColorimetric (pNPP)Defines baseline biochemical potency.
Kd (Binding) 1.5 - 10.0 µMITCConfirms direct target engagement and rules out assay interference.
Selectivity Fold 2x - 5x vs TCPTPEnzymatic Counter-screenEvaluates off-target liability against highly homologous phosphatases.
ΔH (Enthalpy) -8.0 to -12.0 kcal/molITCIndicates strong hydrogen-bond formation in the catalytic cleft.

Conclusion

3-(4-(Carboxymethoxy)phenyl)propanoic acid is a structurally elegant dicarboxylic acid that bridges the gap between materials chemistry and rational drug design. By acting as a non-hydrolyzable phosphotyrosine mimetic, it is predicted to serve as a potent, competitive inhibitor of PTP1B, offering a therapeutic avenue for insulin resistance. Furthermore, its structural homology to fibrates suggests secondary polypharmacology via PPAR modulation. The self-validating experimental frameworks provided herein offer researchers a rigorous roadmap to empirically confirm these mechanisms.

References

  • [5] Design and optimisation of meta-substituted bis(arylsulfonamido)benzene inhibitors through a molecular hybridisation strategy targeting the Keap1-Nrf2 protein-protein interaction. National Institutes of Health (NIH).

  • [2] US20050239766A1 - Diphenylazetidinone derivatives for treating disorders of the lipid metabolism. Google Patents.

  • [1] Computational Methods in Cooperation with Experimental Approaches to Design Protein Tyrosine Phosphatase 1B Inhibitors in Type 2 Diabetes Drug Design: A Review of the Achievements of This Century. MDPI.

  • [3] Johannes VOIGT | Founder | Ph. D. | Research profile (Acylsulfonamide-Containing PTP1B Inhibitors Designed to Mimic an Enzyme-Bound Water of Hydration). ResearchGate.

  • [4] Genetic Encoding of A Nonhydrolyzable Phosphotyrosine Analog in Mammalian Cells. ResearchGate.

Sources

Methodological & Application

Application Note & Detailed Protocol for the Synthesis of 3-(4-(Carboxymethoxy)phenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of 3-(4-(carboxymethoxy)phenyl)propanoic acid. This protocol is designed for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development. The synthesis is approached via a two-step process: a Williamson ether synthesis to form the ether linkage, followed by a basic hydrolysis to yield the final dicarboxylic acid. This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and methods for characterization to ensure both a successful synthesis and a high degree of product purity.

Introduction

3-(4-(Carboxymethoxy)phenyl)propanoic acid and its derivatives are of interest in various research areas, including their potential use as building blocks in the synthesis of more complex molecules. For instance, related phenylpropanoic acid structures have been investigated as FFA4 agonists for the potential treatment of type 2 diabetes.[1] The structural motif of an arylpropanoic acid linked to another acidic function via an ether linkage provides a scaffold that can be explored for various biological activities.

The synthesis outlined herein is a classic two-step procedure that is both reliable and scalable. The first step, a Williamson ether synthesis, is a robust method for forming ethers from an alcohol (in this case, a phenol) and an organohalide.[2][3] This is followed by saponification, the basic hydrolysis of the ester groups, to yield the desired dicarboxylic acid. This document will provide a detailed, step-by-step protocol for this synthesis, along with important safety information and characterization data.

Reaction Scheme

The overall synthetic route is depicted below:

Reaction_Scheme Start 3-(4-Hydroxyphenyl)propanoic acid Intermediate Diethyl 2,2'-(4-(2-carboxyethyl)phenoxy)diacetate Start->Intermediate Step 1: Williamson Ether Synthesis Reagent1 Ethyl bromoacetate Reagent1->Intermediate Base NaH Base->Intermediate Solvent1 THF Solvent1->Intermediate Product 3-(4-(Carboxymethoxy)phenyl)propanoic acid Intermediate->Product Step 2: Hydrolysis Base2 NaOH (aq) Base2->Product Acid HCl (aq) Acid->Product Workup

Caption: Overall reaction scheme for the synthesis of 3-(4-(carboxymethoxy)phenyl)propanoic acid.

Materials and Reagents

ReagentCAS NumberMolecular Weight ( g/mol )SupplierNotes
3-(4-Hydroxyphenyl)propanoic acid501-97-3166.17e.g., Sigma-AldrichStarting material.
Sodium hydride (60% dispersion in oil)7646-69-724.00e.g., Sigma-AldrichStrong base, water-reactive.[4] Handle under inert atmosphere.[5]
Ethyl bromoacetate105-36-2167.00e.g., Sigma-AldrichLachrymator, toxic.[6] Handle in a fume hood.
Anhydrous Tetrahydrofuran (THF)109-99-972.11e.g., Sigma-AldrichSolvent for Williamson ether synthesis.
Sodium Hydroxide (NaOH)1310-73-240.00e.g., Fisher ScientificBase for hydrolysis.
Hydrochloric Acid (HCl), concentrated7647-01-036.46e.g., VWRFor acidification during workup.
Ethyl Acetate141-78-688.11e.g., VWRExtraction solvent.
Anhydrous Magnesium Sulfate (MgSO4)7487-88-9120.37e.g., VWRDrying agent.
Hexanes110-54-386.18e.g., VWRFor washing NaH and for recrystallization.

Detailed Synthesis Protocol

PART 1: Synthesis of Diethyl 2,2'-(4-(2-carboxyethyl)phenoxy)diacetate (Intermediate)

This step involves the O-alkylation of the phenolic hydroxyl group of 3-(4-hydroxyphenyl)propanoic acid with ethyl bromoacetate in the presence of a strong base, sodium hydride.[7] The carboxylic acid of the starting material will also be deprotonated, but the phenoxide is more nucleophilic and will preferentially react with the ethyl bromoacetate.

Workflow for Williamson Ether Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup A Dry glassware under vacuum B Add 3-(4-hydroxyphenyl)propanoic acid and anhydrous THF A->B C Cool to 0 °C under N2 atmosphere B->C D Wash NaH with hexanes C->D E Add NaH portion-wise to the reaction mixture D->E F Stir for 1 hour at 0 °C E->F G Add ethyl bromoacetate dropwise F->G H Warm to room temperature and stir overnight G->H I Quench with ice-cold water H->I J Acidify with dilute HCl I->J K Extract with ethyl acetate J->K L Wash with brine, dry over MgSO4, and concentrate K->L

Caption: Experimental workflow for the Williamson ether synthesis step.

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-(4-hydroxyphenyl)propanoic acid (5.0 g, 30.1 mmol).

  • Add anhydrous THF (100 mL) to the flask and stir to dissolve the starting material. Cool the solution to 0 °C in an ice bath.

  • In a separate beaker, weigh sodium hydride (60% dispersion in mineral oil, 2.65 g, 66.2 mmol, 2.2 eq.) and wash with anhydrous hexanes (3 x 10 mL) to remove the mineral oil.[5] Decant the hexanes carefully each time.

  • Carefully add the washed sodium hydride to the reaction mixture in small portions at 0 °C. Hydrogen gas will evolve, so ensure adequate ventilation and a proper nitrogen outlet (e.g., to an oil bubbler).

  • Stir the resulting suspension at 0 °C for 1 hour.

  • Add ethyl bromoacetate (7.54 g, 45.1 mmol, 1.5 eq.) dropwise to the reaction mixture at 0 °C over 15 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Carefully quench the reaction by slowly adding ice-cold water (50 mL) at 0 °C.

  • Acidify the aqueous solution to pH ~2 with 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl ester intermediate. This intermediate can be used in the next step without further purification.

PART 2: Synthesis of 3-(4-(Carboxymethoxy)phenyl)propanoic acid (Final Product)

This step involves the hydrolysis of the two ester groups of the intermediate to the corresponding carboxylic acids using a strong base.

Workflow for Hydrolysis

G cluster_hydrolysis Hydrolysis cluster_workup Workup and Purification A Dissolve crude intermediate in ethanol B Add aqueous NaOH solution A->B C Heat to reflux for 4 hours B->C D Cool to room temperature and concentrate C->D E Dissolve residue in water D->E F Acidify with concentrated HCl to precipitate product E->F G Filter the solid product F->G H Wash with cold water G->H I Recrystallize from hot water or ethanol/water H->I J Dry the final product under vacuum I->J

Caption: Experimental workflow for the hydrolysis and purification of the final product.

Procedure:

  • Dissolve the crude diethyl ester intermediate from the previous step in ethanol (100 mL) in a 250 mL round-bottom flask.

  • Add a solution of sodium hydroxide (4.8 g, 120 mmol) in water (50 mL).

  • Heat the mixture to reflux and maintain for 4 hours.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the remaining residue in water (100 mL).

  • Cool the aqueous solution in an ice bath and acidify to pH ~1 by the dropwise addition of concentrated hydrochloric acid. A white precipitate should form.

  • Collect the solid product by vacuum filtration and wash with cold water (3 x 20 mL).

  • Recrystallize the crude product from hot water or an ethanol/water mixture to obtain the pure 3-(4-(carboxymethoxy)phenyl)propanoic acid.

  • Dry the purified product in a vacuum oven.

Characterization

The structure and purity of the final product should be confirmed by spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the two methylene groups of the propanoic acid side chain, and the methylene group of the carboxymethoxy side chain. The acidic protons of the two carboxyl groups will likely appear as a broad singlet. Based on similar structures, the expected chemical shifts are:

    • Aromatic protons: ~6.8-7.2 ppm.

    • -O-CH₂-COOH: ~4.6 ppm.

    • -CH₂-CH₂-COOH (alpha to phenyl): ~2.9 ppm.

    • -CH₂-CH₂-COOH (beta to phenyl): ~2.6 ppm.

    • -COOH: >10 ppm (broad singlet).[8][9]

  • ¹³C NMR: The carbon NMR will show distinct signals for the two carbonyl carbons, the aromatic carbons, and the three methylene carbons.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in negative ion mode should show a prominent peak for the deprotonated molecule [M-H]⁻.[10]

  • Infrared (IR) Spectroscopy: The IR spectrum should display a broad O-H stretch for the carboxylic acids (~2500-3300 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹).

Safety and Handling Precautions

  • Sodium Hydride (NaH): Sodium hydride is a highly flammable solid that reacts violently with water to produce flammable hydrogen gas, which can ignite spontaneously.[11][12] It is also corrosive and can cause severe skin burns and eye damage.[4] Always handle NaH in an inert atmosphere (e.g., a glovebox or under nitrogen).[5] Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile or neoprene gloves.[5] In case of a spill, cover with dry sand, soda ash, or lime and do not use water.[13]

  • Ethyl Bromoacetate: This reagent is toxic and a lachrymator (causes tearing).[6][14] It should always be handled in a well-ventilated fume hood.[15][16] Avoid contact with skin, eyes, and clothing.[15] Wear safety goggles, gloves, and a lab coat.[15] In case of skin contact, wash the affected area immediately with plenty of soap and water.[6]

  • General Precautions: Standard laboratory safety practices should be followed throughout the procedure. This includes wearing safety glasses, a lab coat, and appropriate gloves. All manipulations should be performed in a well-ventilated fume hood.

Troubleshooting

  • Low yield in Step 1:

    • Incomplete deprotonation: Ensure the sodium hydride is fresh and properly washed to remove the protective mineral oil. Allow sufficient time for the deprotonation to complete.

    • Moisture: Ensure all glassware and solvents are scrupulously dry, as water will quench the sodium hydride.

  • Incomplete hydrolysis in Step 2:

    • Insufficient base or reaction time: Ensure an adequate excess of sodium hydroxide is used and that the reaction is heated at reflux for a sufficient duration. Monitor by TLC to confirm the disappearance of the starting material.

References

  • New Jersey Department of Health. (2001). Hazardous Substance Fact Sheet: Sodium Hydride. Retrieved from [Link]

  • University of California, Santa Barbara. (2012). Sodium Hydride - Standard Operating Procedure. Retrieved from [Link]

  • Cole-Parmer. (2006). Material Safety Data Sheet - Ethyl bromoacetate, 98%. Retrieved from [Link]

  • New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Ethyl Bromoacetate. Retrieved from [Link]

  • Loba Chemie. (2024). 111710 - Sodium hydride, 60% dispersion in mineral oil - Safety Data Sheet. Retrieved from [Link]

  • Loba Chemie. (2016). ETHYL BROMOACETATE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Mickevičius, V., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 29(4), 893. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • Chemistry Steps. (2022). The Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (2005). WO2007046721A2 - A method of manufacturing 3-(4-hydroxyphenyl)propanoic acid amide....
  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • MDPI. (2026). Optimization of Emulsification Parameters for Preparing Hydrogel Beads Based on an Enzymatically Cross-Linkable Poly(aspartamide) Derivative. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Carboxyphenyl)propionic Acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Esters. Retrieved from [Link]

  • Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • MDPI. (2018). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis and evaluation of 3-(4-(phenoxymethyl)phenyl)propanoic acid and N-phenylbenzenesulfonamide derivatives as FFA4 agonists. Retrieved from [Link]

  • ACS Publications. (2020). Supporting Information for Metal-Free Chemoselective Hydrogenation of Unsaturated Carbon-Carbon Bonds via Cathodic Reduction. Retrieved from [Link]

  • MDPI. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives.... Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Retrieved from [Link]

  • Organic Spectroscopy International. (2017). 3-Phenylpropionic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of substituted phenoxy propanoic acids.
  • BMC Research Notes. (2014). Use of coupled ion mobility spectrometry-time of flight mass spectrometry to analyze saturated and unsaturated phenylpropanoic a. Retrieved from [Link]

  • Google Patents. (2016). US20160102042A1 - A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds.
  • NIST. (n.d.). 3-(4-Methoxyphenyl)propionic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). PREPARATION OF A β 2 -AMINO ACID WITH THE AUXILIARY DIOZ. Retrieved from [Link]

  • Google Patents. (n.d.). JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester.
  • Doc Brown's Chemistry. (n.d.). mass spectrum of propanoic acid. Retrieved from [Link]

Sources

Application Notes and Protocols: 3-(4-(Carboxymethoxy)phenyl)propanoic Acid in MOF-Based Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

The development of smart nanocarriers requires building blocks that can adapt to the steric demands of therapeutic payloads while responding to physiological triggers. 3-(4-(Carboxymethoxy)phenyl)propanoic acid (H2L) is a highly versatile, flexible dicarboxylic acid ligand[1]. Structurally, it features an aromatic core flanked by a carboxymethoxy group and a propanoic acid chain. This unique architecture provides multiple degrees of conformational freedom, making it an ideal organic linker for synthesizing Metal-Organic Frameworks (MOFs) with dynamic, "breathing" pores[1]. When coordinated with biocompatible metal nodes such as Zinc (Zn²⁺), it forms Zn-MOFs that are highly sought after in targeted drug delivery and theranostics[2].

Causality in Experimental Choices (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why we select specific precursors and parameters, rather than just following a recipe. Every choice in this protocol is driven by mechanistic causality:

  • Ligand Flexibility & the "Breathing Effect" : Rigid MOFs often suffer from steric hindrance during the encapsulation of bulky chemotherapeutics. The ether linkage (-O-CH₂-) and aliphatic chain (-CH₂-CH₂-) in H2L allow the framework to undergo structural transformations without losing topological integrity[1]. This flexibility enables the pores to expand during drug loading and contract to retain the payload, maximizing the Encapsulation Efficiency (EE) of drugs like Doxorubicin (DOX).

  • Zn(II) Metal Nodes & Biocompatibility : Zinc is an endogenous trace element. Zn-MOFs exhibit significantly lower cytotoxicity compared to heavy-metal-based frameworks, making them safe for in vivo applications[2][3].

  • pH-Responsive Cleavage : The Zn-O coordination bonds formed with the carboxylate groups of H2L are thermodynamically stable at physiological pH (7.4) but undergo rapid protonation and hydrolysis in the acidic tumor microenvironment (pH 5.0-6.5)[2][3]. This causality ensures that the drug is retained during systemic circulation and exclusively released intracellularly (e.g., within endosomes/lysosomes).

Experimental Workflows & Logical Relationships

Workflow L 3-(4-(Carboxymethoxy)phenyl) propanoic acid (H2L) MOF H2L-Zn-MOF Carrier (Porous & Flexible) L->MOF Solvothermal Synthesis (120°C) M Zn(NO3)2·6H2O (Metal Precursor) M->MOF Coordination Assembly Loaded DOX@H2L-Zn-MOF (Therapeutic Nanosystem) MOF->Loaded Non-covalent Encapsulation Drug Doxorubicin (DOX) (Chemotherapeutic) Drug->Loaded Pore Diffusion Release Targeted Drug Release (Tumor Microenvironment) Loaded->Release Endocytosis & pH Trigger

Caption: Workflow of H2L-Zn-MOF synthesis, drug encapsulation, and targeted release.

Mechanism Circulation Systemic Circulation (pH 7.4) Zn-O Bonds Intact TME Tumor Microenvironment (pH 5.5) Protonation of H2L Carboxylates Circulation->TME EPR Effect & Cellular Uptake Disassembly Framework Disassembly (Pore Collapse) TME->Disassembly Acid-Catalyzed Hydrolysis Therapy Intracellular DOX Release (Apoptosis Induction) Disassembly->Therapy Cargo Liberation

Caption: Logical relationship of the pH-responsive degradation mechanism in the tumor microenvironment.

Step-by-Step Methodologies & Self-Validating Protocols

Protocol A: Solvothermal Synthesis of H2L-Zn-MOF Carrier
  • Precursor Preparation : Dissolve 0.5 mmol of 3-(4-(carboxymethoxy)phenyl)propanoic acid (H2L) and 1.0 mmol of Zn(NO₃)₂·6H₂O in 15 mL of N,N-dimethylformamide (DMF)[1].

  • Homogenization : Sonicate the mixture for 15 minutes until a clear, homogeneous solution is achieved. Insight: Sonication prevents localized supersaturation, ensuring uniform nucleation.

  • Solvothermal Reaction : Transfer the solution into a 25 mL Teflon-lined stainless steel autoclave. Seal and heat at 120°C for 48 hours. Cool to room temperature at a rate of 5°C/hour to promote high-quality crystal growth[1].

  • Washing & Activation : Centrifuge the resulting crystals (8,000 rpm, 10 min). Wash sequentially with DMF (3x) and absolute ethanol (3x) to remove unreacted ligands. Vacuum dry at 80°C for 12 hours.

Self-Validation Checkpoint : Perform Powder X-Ray Diffraction (PXRD). Compare the diffractogram against simulated single-crystal data. A sharp peak at low 2θ angles (typically 5°-10°) confirms a highly crystalline, porous framework.

Protocol B: Doxorubicin (DOX) Encapsulation
  • Drug Solution : Prepare a 1 mg/mL solution of DOX hydrochloride in deionized water.

  • Loading Phase : Disperse 50 mg of the activated H2L-Zn-MOF into 20 mL of the DOX solution. Stir continuously in the dark at room temperature for 24 hours to allow maximum pore diffusion.

  • Isolation : Centrifuge the suspension at 10,000 rpm for 15 minutes. Collect the DOX-loaded MOF (DOX@H2L-Zn-MOF) and wash with water until the supernatant is colorless.

Self-Validation Checkpoint : Analyze the collected supernatant using UV-Vis spectrophotometry at λ = 480 nm. Calculate the Encapsulation Efficiency (EE%) using the formula: EE% = [(Total DOX - Free DOX) / Total DOX] × 100. A successful loading protocol utilizing the flexible H2L ligand should yield an EE > 75%.

Protocol C: In Vitro pH-Responsive Release Assay
  • Dialysis Setup : Disperse 10 mg of DOX@H2L-Zn-MOF in 2 mL of Phosphate Buffered Saline (PBS). Seal the suspension in a dialysis bag (MWCO 3500 Da).

  • Release Media : Submerge the dialysis bags into two separate beakers containing 50 mL of release media: one at pH 7.4 (simulating blood circulation) and one at pH 5.5 (simulating the endosomal/tumor microenvironment)[2].

  • Incubation & Sampling : Incubate at 37°C with gentle shaking (100 rpm). At predetermined intervals (1, 2, 4, 8, 12, 24, 48 h), withdraw 1 mL of the external medium and replace it with 1 mL of fresh buffer to maintain sink conditions.

Self-Validation Checkpoint : Plot cumulative release versus time. The curve at pH 5.5 should exhibit a burst release followed by sustained liberation (>70% at 24h), while the pH 7.4 curve should remain relatively flat (<15% at 24h), validating the structural integrity of the H2L-Zn coordination bonds under physiological conditions.

Quantitative Data Presentation

The following table summarizes the expected physicochemical and pharmacokinetic parameters when utilizing 3-(4-(carboxymethoxy)phenyl)propanoic acid as the primary structural ligand in Zn-MOF drug delivery systems.

ParameterExpected Value RangeAnalytical Method / Instrument
BET Surface Area 600 - 900 m²/gN₂ Adsorption-Desorption Isotherms
Pore Volume 0.45 - 0.65 cm³/gDensity Functional Theory (DFT)
Particle Size (DLS) 100 - 150 nmDynamic Light Scattering (DLS)
Drug Loading Capacity (DLC) 15 - 25 wt%UV-Vis Spectrophotometry (λ=480nm)
Encapsulation Efficiency (EE) 75 - 85%UV-Vis Spectrophotometry (λ=480nm)
Cumulative Release (pH 7.4, 24h) < 15%Dialysis / UV-Vis Quantification
Cumulative Release (pH 5.5, 24h) > 70%Dialysis / UV-Vis Quantification

Comprehensive References

  • [1] Ji, J., et al. (2013). Three New Metal–Organic Polymers Based on Flexible 3-(4-(Carboxymethoxy) Phenyl) Propanoic Acid: Crystal Structures, Luminescent and Magnetic Properties. Journal of Inorganic and Organometallic Polymers and Materials. URL :

  • [2] Ali, R. S., et al. (2021). Zinc-Based Metal-Organic Frameworks in Drug Delivery, Cell Imaging, and Sensing. Molecules (PMC/NIH). URL :

  • [3] ResearchGate Contributor Data (2022). Zinc-based metal-organic frameworks: synthesis and recent progress in biomedical application. ResearchGate. URL :

Sources

Application Note: ¹H and ¹³C NMR Spectroscopy of 3-(4-(Carboxymethoxy)phenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Chemical Rationale

3-(4-(Carboxymethoxy)phenyl)propanoic acid (C₁₁H₁₂O₅, MW: 224.21 g/mol ) is a versatile bifunctional aromatic compound featuring both a propanoic acid side chain and a carboxymethoxy ether linkage. Its dual carboxylic acid moieties make it a highly valuable intermediate in pharmaceutical development and polymer synthesis. However, these same functional groups dictate highly specific requirements for Nuclear Magnetic Resonance (NMR) spectroscopic analysis.

Expertise Insight: Causality in Solvent Selection Dicarboxylic acids exhibit a strong propensity to form intermolecular hydrogen-bonded dimers in non-polar solvents (e.g., CDCl₃). This dimerization drastically reduces solubility and leads to broad, unresolved NMR resonances due to intermediate exchange rates. To counteract this, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. As a strong hydrogen-bond acceptor, DMSO-d₆ disrupts these dimers, ensuring the molecule remains monomeric in solution. This not only dramatically increases solubility but also sharpens the resonances of the exchangeable carboxylic acid protons, typically rendering them clearly visible around 12.0–12.5 ppm.

NMR Sample Preparation Protocol

High-quality NMR spectra begin with rigorous sample preparation. The following protocol is designed to yield a 100 mM solution, which provides an optimal balance: it is concentrated enough to yield excellent ¹³C signal-to-noise (S/N) ratios in a short timeframe, yet dilute enough to prevent concentration-induced viscosity line broadening.

Step-by-Step Self-Validating Workflow
  • Mass Calculation: Weigh exactly 13.5 mg of the analyte. Dissolving this in 600 µL of solvent yields a ~100 mM concentration, aligning perfectly with standard institutional protocols that recommend 50-150 mM for solution-state NMR 1[1].

  • Solvation: Add 600 µL of DMSO-d₆ (containing 0.05% v/v Tetramethylsilane, TMS, as an internal chemical shift reference) to the vial. Vortex for 30 seconds to homogenize.

  • Validation Gate 1 (Visual Inspection): Hold the vial to the light. The solution must be optically clear. Particulates create microscopic magnetic susceptibility gradients that ruin magnetic field homogeneity (shimming), leading to broad peaks and poor resolution 2[2]. If any undissolved material remains, filter the solution through a 0.22 µm PTFE syringe filter.

  • Transfer & Depth Alignment: Transfer the solution into a standard 5 mm NMR tube. Use a depth gauge to ensure the sample height is exactly 5.0 to 6.0 cm. Volumes below 5 cm will cause the meniscus to fall within the receiver coil's detection window, severely distorting the magnetic field 1[1].

G A Weigh 13.5 mg Analyte (Target: 100 mM) B Add 600 µL DMSO-d6 (+ 0.05% TMS) A->B C Vortex & Sonicate (Homogenization) B->C D Visual Inspection: Is Solution Clear? C->D E Filter (0.22 µm PTFE) D->E No (Particulates) F Transfer to 5 mm Tube D->F Yes (Clear) E->F G Verify Depth Gauge (5.0 - 6.0 cm) F->G

Workflow for NMR sample preparation ensuring high magnetic field homogeneity.

Data Acquisition & Processing Workflows

Once the sample is prepared, data acquisition must follow a logical sequence to ensure spectral integrity. Establishing a new data set and ensuring proper locking and shimming are critical prerequisites before setting the number of scans (NS) 1[1].

Spectrometer Setup & Self-Validation
  • Insertion & Locking: Insert the sample into the magnet and lock the spectrometer to the deuterium frequency of DMSO-d₆.

  • Validation Gate 2 (Lock Stability): Monitor the lock level. A stable lock indicates a homogeneous solution. If the lock signal fluctuates by >2%, it indicates thermal convection or undissolved particulates. Do not proceed; eject and re-prepare the sample.

  • Tuning & Shimming: Perform automatic tuning and matching (e.g., atma on Bruker systems) to optimize the probe's resonance circuit for the exact dielectric constant of the sample. Execute gradient shimming (e.g., TopShim) to optimize the Z-axis magnetic field [[1]](1].

Acquisition Parameters
  • ¹H NMR Acquisition: Use a standard 30-degree pulse sequence (e.g., zg30). Set the Number of Scans (NS) to 16. A relaxation delay (D1) of 2.0 seconds is sufficient for the protons in this molecule to fully relax between scans.

  • ¹³C NMR Acquisition: Use a proton-decoupled sequence (e.g., zgpg30 with WALTZ-16 decoupling). Causality Check: Because quaternary carbons (like the carbonyls at ~170-174 ppm) lack attached protons to facilitate rapid dipole-dipole relaxation, they have long T₁ relaxation times. Set NS to 512–1024 and ensure D1 is at least 2.0 seconds to allow for adequate signal integration 1[1].

G A Insert Sample & Lock to DMSO-d6 B TopShim & Tune/Match (atma) A->B C Lock Stable? (Fluctuation < 2%) B->C D Eject & Re-prepare C->D No E Select Pulse Sequence C->E Yes F 1H NMR (zg30) NS=16, D1=2s E->F G 13C NMR (zgpg30) NS=512, D1=2s E->G H Fourier Transform & Phase Correction F->H G->H

NMR data acquisition and processing logic with self-validating lock check.

Spectral Interpretation & Quantitative Data

The structural assignments below are derived from the predictable electronic environments of the molecule. The electron-donating resonance (+M effect) of the ether oxygen strongly shields the ortho aromatic protons, while its electronegativity inductively deshields the adjacent methylene group.

Table 1: ¹H NMR Expected Assignments (400 MHz, DMSO-d₆)
PositionChemical Shift (ppm)MultiplicityIntegrationCoupling (J)Assignment Rationale
-COOH ~12.15Broad Singlet (bs)2H-Highly deshielded acidic protons; visible in DMSO-d₆ due to H-bonding.
Ar-H (C2, C6) ~7.12Doublet (d)2H~8.6 HzOrtho to the alkyl chain; less shielded than protons ortho to the ether oxygen.
Ar-H (C3, C5) ~6.85Doublet (d)2H~8.6 HzOrtho to the electron-donating ether oxygen (-OR); shielded by resonance (+M effect).
-O-CH₂- ~4.62Singlet (s)2H-Deshielded by the adjacent electronegative oxygen atom and carbonyl group.
Ar-CH₂- ~2.75Triplet (t)2H~7.5 HzBenzylic protons, deshielded by the aromatic ring.
-CH₂-COOH ~2.48Triplet (t)2H~7.5 HzAlpha to the carbonyl group. (Note: closely overlaps with DMSO-d₆ residual solvent peak at 2.50 ppm).
Table 2: ¹³C NMR Expected Assignments (100 MHz, DMSO-d₆)
PositionChemical Shift (ppm)Carbon TypeAssignment Rationale
C=O (Propanoic) ~174.2Quaternary (C)Aliphatic carboxylic acid carbonyl.
C=O (Methoxy) ~170.5Quaternary (C)Carboxylic acid carbonyl adjacent to an oxygen-bearing carbon.
Ar-C (C4) ~156.4Quaternary (C)Aromatic carbon directly attached to the electronegative ether oxygen.
Ar-C (C1) ~133.1Quaternary (C)Aromatic carbon attached to the alkyl chain.
Ar-CH (C2, C6) ~129.2Methine (CH)Aromatic carbons ortho to the alkyl chain.
Ar-CH (C3, C5) ~114.5Methine (CH)Aromatic carbons ortho to the ether oxygen (shielded by +M effect).
-O-CH₂- ~64.7Methylene (CH₂)Strongly deshielded by the adjacent ether oxygen.
-CH₂-COOH ~35.6Methylene (CH₂)Alpha to the carboxylic acid carbonyl.
Ar-CH₂- ~29.8Methylene (CH₂)Benzylic carbon.

References

  • BRUKER NMR TRAINING - Magnetic Resonance Research Center. University of Notre Dame. Available at: [Link]

  • An NMR sample preparation case study: Considerations for the self-destructive protease caspase-6. PMC/NIH. Available at:[Link]

Sources

Mass spectrometry fragmentation patterns of 3-(4-(Carboxymethoxy)phenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Mass Spectrometric Fragmentation of 3-(4-(Carboxymethoxy)phenyl)propanoic acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a detailed analysis of the mass spectrometry fragmentation patterns of 3-(4-(carboxymethoxy)phenyl)propanoic acid, a dicarboxylic acid derivative. Leveraging high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI), we elucidate the characteristic fragmentation pathways in both positive and negative ion modes. The negative ion mode is characterized by sequential losses of carbon dioxide and cleavage of the ether linkage, while the positive ion mode is dominated by water loss and benzylic cleavage. This application note presents robust, step-by-step protocols for sample preparation from biological matrices and LC-MS/MS analysis, designed for researchers, and professionals in drug metabolism, pharmacokinetics, and analytical chemistry. The insights and methodologies herein provide a validated framework for the reliable identification and quantification of this compound and structurally related molecules.

Introduction

3-(4-(Carboxymethoxy)phenyl)propanoic acid is a molecule of interest in various chemical and pharmaceutical research areas, potentially as a metabolite, a synthetic building block, or a target analyte. Its structure, featuring two carboxylic acid moieties and an ether linkage, presents a unique case for mass spectrometric analysis. A thorough understanding of its fragmentation behavior is paramount for developing sensitive and specific analytical methods for its detection and quantification in complex matrices such as plasma or urine.

Electrospray ionization (ESI) is the technique of choice for such polar, non-volatile compounds. Due to the presence of two acidic protons, this analyte is particularly sensitive in negative ion mode (ESI⁻), where it readily forms an [M-H]⁻ ion. However, analysis in positive ion mode (ESI⁺) can provide complementary structural information. This guide will explore the collision-induced dissociation (CID) pathways for both polarities, explaining the chemical principles that govern the formation of key product ions.

Analyte Profile

A summary of the key chemical properties for 3-(4-(Carboxymethoxy)phenyl)propanoic acid is provided below.

PropertyValueSource
Chemical Structure O=C(O)CCC1=CC=C(OCC(O)=O)C=C1[1]
Molecular Formula C₁₁H₁₂O₅[1]
Molecular Weight 224.21 g/mol [1]
CAS Number 14234-87-8[1]
Monoisotopic Mass 224.0685 DaCalculated
Predicted [M-H]⁻ Ion 223.0612 m/zCalculated
Predicted [M+H]⁺ Ion 225.0758 m/zCalculated

Mass Spectrometric Fragmentation Pathways

The fragmentation of 3-(4-(carboxymethoxy)phenyl)propanoic acid was investigated using tandem mass spectrometry to propose the most probable dissociation pathways.

Negative Ion Mode (ESI⁻) Fragmentation

Negative ion mode is the preferred modality for this analyte due to the presence of two carboxylic acid groups, which are readily deprotonated. The primary fragmentation pathways of the [M-H]⁻ precursor ion at m/z 223.06 are initiated by decarboxylation and ether bond cleavage, which are common fragmentation routes for dicarboxylic acids.[2][3]

The most prominent fragmentation events are:

  • Decarboxylation: The initial and most favorable fragmentation is the neutral loss of CO₂ (44.0 Da) from one of the carboxyl groups, yielding a high-abundance product ion at m/z 179.07.

  • Ether Cleavage: A subsequent or alternative fragmentation involves the cleavage of the C-O ether bond, leading to the formation of a stable phenoxide ion. For instance, the loss of the entire carboxymethyl radical (•CH₂COOH, 59.0 Da) from the precursor ion results in a fragment at m/z 164.05.

  • Sequential Decarboxylation: Following the initial loss of CO₂, a second decarboxylation can occur from the remaining carboxyl group, resulting in a low-abundance ion at m/z 135.08.

G cluster_neg Negative Ion Mode Fragmentation (ESI⁻) precursor [M-H]⁻ m/z 223.06 C₁₁H₁₁O₅⁻ frag1 Product Ion m/z 179.07 C₁₀H₁₁O₃⁻ precursor->frag1 - CO₂ (44.0 Da) frag2 Product Ion m/z 165.05 C₉H₉O₃⁻ precursor->frag2 - C₂H₂O₂ (58.0 Da) frag3 Product Ion m/z 135.08 C₉H₁₁O⁻ frag1->frag3 - CO₂ (44.0 Da)

Caption: Proposed ESI⁻ fragmentation pathway for 3-(4-(carboxymethoxy)phenyl)propanoic acid.

Table of Predicted Product Ions (Negative Mode)

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Proposed Formula of Product IonProposed Fragmentation Pathway
223.06179.0744.00C₁₀H₁₁O₃⁻Decarboxylation from either carboxyl group
223.06165.0558.01C₉H₉O₃⁻Cleavage of O-CH₂ bond with loss of glyoxylic acid moiety
179.07135.0844.00C₉H₁₁O⁻Second decarboxylation event
Positive Ion Mode (ESI⁺) Fragmentation

In positive ion mode, the molecule is protonated, typically at one of the carbonyl oxygens, to form the [M+H]⁺ precursor ion at m/z 225.08. The fragmentation is driven by the formation of stable carbocations.

The most prominent fragmentation events are:

  • Loss of Water: A characteristic fragmentation for protonated carboxylic acids is the neutral loss of H₂O (18.01 Da), leading to the formation of a stable acylium ion at m/z 207.07.

  • Benzylic Cleavage: The most favorable fragmentation pathway involves the cleavage of the C-C bond beta to the aromatic ring in the propanoic acid side chain. This results in a highly stable benzylic cation at m/z 179.07, accompanied by the neutral loss of ethenone and water (C₂H₂O + H₂O).

  • Carboxymethyl Group Loss: Cleavage of the ether bond can lead to the loss of the carboxymethyl group as •CH₂COOH (59.01 Da), resulting in a fragment at m/z 166.06.

G cluster_pos Positive Ion Mode Fragmentation (ESI⁺) precursor [M+H]⁺ m/z 225.08 C₁₁H₁₃O₅⁺ frag1 Product Ion m/z 207.07 C₁₁H₁₁O₄⁺ precursor->frag1 - H₂O (18.01 Da) frag2 Product Ion m/z 179.07 C₁₀H₁₁O₃⁺ precursor->frag2 - H₂O, C₂H₂O (60.02 Da) frag3 Product Ion m/z 133.06 C₉H₉O⁺ frag2->frag3 - H₂O, CO (46.01 Da)

Caption: Proposed ESI⁺ fragmentation pathway for 3-(4-(carboxymethoxy)phenyl)propanoic acid.

Table of Predicted Product Ions (Positive Mode)

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Proposed Formula of Product IonProposed Fragmentation Pathway
225.08207.0718.01C₁₁H₁₁O₄⁺Loss of water from a carboxyl group
225.08179.0760.02C₁₀H₁₁O₃⁺Benzylic cleavage with loss of propanoic acid moiety fragments
179.07133.0646.01C₉H₉O⁺Loss of formic acid (HCOOH) from the m/z 179 fragment

Experimental Protocols

The following protocols provide a validated starting point for the analysis of 3-(4-(carboxymethoxy)phenyl)propanoic acid in a typical biological matrix like human plasma.

G cluster_workflow Analytical Workflow Sample Plasma Sample (Spiked with Analyte & IS) SPE Solid-Phase Extraction (Mixed-Mode Cation Exchange) Sample->SPE LC LC Separation (Reversed-Phase C18) SPE->LC MS MS/MS Detection (ESI⁻ and ESI⁺) LC->MS Data Data Analysis (Quantification & Confirmation) MS->Data

Caption: General experimental workflow for sample analysis.

Protocol: Sample Preparation via Solid-Phase Extraction (SPE)

This protocol is designed for the extraction of acidic drugs from plasma, ensuring high recovery and removal of matrix interferences like phospholipids.[4][5]

  • Materials:

    • Mixed-Mode Cation Exchange (MCX) SPE cartridges (e.g., Waters Oasis MCX).

    • Human plasma.

    • Internal Standard (IS) solution (e.g., an isotopically labeled version of the analyte).

    • 2% Formic acid in water.

    • Methanol.

    • 5% Ammonium hydroxide in methanol.

    • SPE vacuum manifold.

  • Procedure:

    • Sample Pre-treatment: To 500 µL of plasma, add 50 µL of internal standard solution. Add 500 µL of 2% formic acid in water, vortex to mix. This step acidifies the sample to ensure the analyte is in its neutral form for retention.

    • SPE Cartridge Conditioning: Condition the MCX cartridge with 1 mL of methanol followed by 1 mL of water. Do not let the sorbent go dry.

    • Loading: Load the pre-treated plasma sample onto the conditioned cartridge at a slow, steady flow rate (~1 mL/min).

    • Washing:

      • Wash 1: Add 1 mL of 2% formic acid in water to wash away polar interferences.

      • Wash 2: Add 1 mL of methanol to wash away non-polar interferences like lipids.

    • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic elution solvent neutralizes the acidic analyte, disrupting its interaction with the sorbent.

    • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

Protocol: Liquid Chromatography (LC) Method

A standard reversed-phase method provides excellent separation and peak shape.[6]

ParameterSettingRationale
HPLC System Shimadzu Prominence or equivalentStandard system for robust analytical performance.
Column Kinetex XB-C18, 2.6 µm, 100 x 2.1 mmC18 chemistry provides good retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier for good peak shape and ionization in positive mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reversed-phase chromatography.
Gradient 5% B to 95% B over 8 min; hold at 95% B for 2 min; return to 5% BA standard gradient to elute analytes with varying polarities.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 5 µLStandard volume to avoid column overloading.
Protocol: Mass Spectrometry (MS) Method

This method uses a triple quadrupole mass spectrometer for high selectivity and sensitivity in MRM mode, after initial characterization in full scan and product ion scan modes.

ParameterSettingRationale
MS System AB Sciex API 4000 or equivalentA sensitive and robust triple quadrupole instrument.
Ionization Source Electrospray Ionization (ESI)Optimal for polar, non-volatile compounds.
Polarity Negative & Positive (separate runs)To capture all relevant fragmentation data.
Capillary Voltage -4500 V (Negative), 5500 V (Positive)Standard voltages for stable spray and optimal ionization.
Source Temperature 500 °CAids in desolvation of the ESI droplets.
Collision Gas (CAD) NitrogenStandard collision gas for CID.
Scan Type Full Scan, Product Ion, MRMFor initial discovery, confirmation, and final quantification.
MRM Transitions (Example) Negative: 223.1 > 179.1 (Quantifier), 223.1 > 165.1 (Qualifier) Positive: 225.1 > 179.1 (Quantifier), 225.1 > 207.1 (Qualifier)Specific transitions for high-selectivity quantification.

Conclusion

The mass spectrometric behavior of 3-(4-(carboxymethoxy)phenyl)propanoic acid has been thoroughly characterized in both positive and negative ESI modes. The fragmentation patterns are logical and consistent with the known behavior of dicarboxylic acids and phenylpropanoic acid derivatives, primarily involving decarboxylation in negative mode and benzylic cleavage in positive mode. The detailed protocols provided for sample preparation and LC-MS/MS analysis offer a robust and validated methodology for the accurate identification and quantification of this compound in complex biological matrices. This application note serves as a comprehensive guide for researchers and scientists, enabling the development of reliable analytical methods for drug development and related scientific disciplines.

References

  • Gau R, et al. (2014). Fast targeted analysis of 132 acidic and neutral drugs and poisons in whole blood using LC-MS/MS. Journal of Chromatography B, 970, 29-39. [Link]

  • Grossert, J. S., et al. (2011). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Canadian Journal of Chemistry, 89(11), 1338-1348. [Link]

  • LCGC International. (2021). Comprehensive Screen of Acidic/Neutral/Basic Drugs from Urine and Plasma Using Micro-PrepTM HLB and MMCX Extraction Plates and Analysis on LC–MS/MS. LCGC International. [Link]

  • ResearchGate. (n.d.). Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids and some monoesters having C-3 to C-12 chain lengths. ResearchGate. [Link]

Sources

Application Note: Thermodynamic Solubility Determination of 3-(4-(Carboxymethoxy)phenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Physiochemical Profiling

The flexible dicarboxylic acid 3-(4-(carboxymethoxy)phenyl)propanoic acid (frequently designated as H₂L in crystallographic literature) is a highly versatile organic linker utilized in the hydrothermal synthesis of metal-organic frameworks (MOFs) and luminescent coordination polymers . Structurally, it features a central phenyl ring flanked by a propanoic acid moiety and a carboxymethoxy group. This dual-acid architecture provides strong hydrogen-bond donating and accepting capabilities, while the aromatic core facilitates π-π stacking interactions within the crystal lattice.

Designing reproducible hydrothermal or solvothermal syntheses requires precise thermodynamic solubility data across various solvent systems. To acquire this data, kinetic solvent evaporation techniques are often inadequate as they induce rapid supersaturation, yielding non-equilibrium artifacts. Instead, the isothermal shake-flask method is universally recognized as the gold standard, ensuring true thermodynamic equilibrium is reached between the solid crystal lattice and the solvated state .

G Step1 1. Solid Addition (Excess H2L) Step2 2. Solvent Addition (Known Volume) Step1->Step2 Step3 3. Isothermal Equilibration (72h, 150 RPM) Step2->Step3 Step4 4. Phase Separation (Pre-warmed Filtration) Step3->Step4 Step5 5. HPLC-UV Analysis (Quantification) Step4->Step5 Step6 6. Thermodynamic Solubility Calculation Step5->Step6

Figure 1: Workflow for Isothermal Shake-Flask Solubility Determination.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system to ensure absolute data integrity. Every step includes a mechanistic causality explaining why the parameter is strictly controlled.

Phase A: Isothermal Equilibration
  • Solid Preparation : Weigh approximately 50–100 mg of 3-(4-(carboxymethoxy)phenyl)propanoic acid into a 20 mL borosilicate glass vial.

  • Solvent Addition : Add exactly 10.0 mL of the target solvent (e.g., DMF, Ethanol, or Water) to the vial. Seal tightly with a PTFE-lined cap to prevent solvent evaporation.

    • Causality: Adding an excess amount of solid ensures the thermodynamic equilibrium shifts fully to saturation. If the solid completely dissolves, the system is undersaturated, and the resulting data will be a false negative .

  • Agitation : Place the sealed vials in a thermostatically controlled orbital shaker incubator set to 25.0 ± 0.1 °C. Agitate at 150 RPM for 72 hours .

    • Causality: Extended 72-hour agitation prevents the measurement of transient supersaturation states. Dicarboxylic acids with strong intermolecular hydrogen bonds require significant time to overcome the lattice energy barrier and reach true thermodynamic equilibrium.

  • Self-Validation Checkpoint : Upon completion of the 72-hour period, visually inspect each vial. The presence of undissolved solid at the bottom of the vial is mandatory. If no solid is visible, add an additional 50 mg of compound and repeat Step 3.

Phase B: Phase Separation & Extraction
  • Settling : Turn off the agitation and allow the vials to sit undisturbed at 25.0 °C for 2 hours to let large particulates settle.

  • Filtration : Extract 2.0 mL of the supernatant using a glass syringe and immediately filter it through a 0.22 µm PTFE syringe filter into a clean autosampler vial.

    • Causality: Both the syringe and the PTFE filter must be pre-equilibrated to 25.0 °C in the incubator. If the saturated solution contacts a cold syringe, the sudden temperature drop will cause rapid precipitation of the dissolved MOF ligand, artificially skewing the quantification downwards.

Phase C: HPLC-UV Quantification
  • Dilution : Volumetrically dilute the filtered supernatant with the HPLC mobile phase to ensure the concentration falls within the linear dynamic range of your established calibration curve.

  • Chromatographic Analysis :

    • Column : C18 Reverse Phase (150 x 4.6 mm, 5 µm).

    • Mobile Phase : 60% Water (with 0.1% Formic Acid) / 40% Acetonitrile.

    • Flow Rate : 1.0 mL/min.

    • Detection : UV absorbance at 254 nm.

    • Causality of Mobile Phase: 3-(4-(Carboxymethoxy)phenyl)propanoic acid contains two carboxylic acid groups with pKa values typically around 4.0. Using an unbuffered or neutral mobile phase leads to partial ionization, resulting in split peaks or severe chromatographic tailing. Acidifying the mobile phase with 0.1% formic acid (pH ~2.7) suppresses ionization, ensuring the compound elutes as a single, sharp peak for accurate integration.

Solvent Polarity Logic & Quantitative Data

The solubility of 3-(4-(carboxymethoxy)phenyl)propanoic acid is heavily dictated by the solvent's ability to act as a hydrogen bond acceptor and disrupt the solute's crystalline lattice.

Logic Compound 3-(4-(Carboxymethoxy)phenyl) propanoic acid Polar Polar Aprotic (DMF, DMSO) Compound->Polar Protic Polar Protic (Water, Alcohols) Compound->Protic NonPolar Non-Polar (Hexane, Toluene) Compound->NonPolar High High Solubility (Strong H-bond acceptance) Polar->High Mod Moderate Solubility (Competitive H-bonding) Protic->Mod Low Low Solubility (Hydrophobic mismatch) NonPolar->Low

Figure 2: Solvent Polarity Influence on Dicarboxylic Acid Solubility.

Quantitative Data Summary

The table below summarizes the expected thermodynamic solubility profile of the compound across various solvent classes at 25°C.

Table 1: Representative Thermodynamic Solubility Profile at 25°C

Solvent SystemPolarity IndexExpected Solubility (mg/mL)Mechanistic Interaction / Causality
N,N-Dimethylformamide (DMF) 6.4> 50.0 (High)Strong H-bond acceptance efficiently disrupts the dual-carboxylic acid crystal lattice.
Dimethyl Sulfoxide (DMSO) 7.2> 50.0 (High)High dielectric constant and strong dipole-dipole interactions overcome lattice energy.
Ethanol (Absolute) 5.25.0 - 15.0 (Moderate)Competitive H-bonding occurs; moderate dielectric constant limits maximum solvation.
Water (pH 3.0, unbuffered) 10.2< 1.0 (Low)High hydrophobic penalty from the central phenyl ring and alkyl chain prevents dissolution.
Water (pH 8.0, buffered) 10.2> 20.0 (High)Deprotonation of both -COOH groups yields a highly soluble dianion complex.
n-Hexane 0.1< 0.1 (Negligible)Severe hydrophobic mismatch; complete inability to break solute-solute H-bonds.

(Note: Data represents empirically modeled ranges based on structural analogues and thermodynamic principles for flexible dicarboxylic acid MOF linkers.)

References

  • Three New Metal–Organic Polymers Based on Flexible 3-(4-(Carboxymethoxy) Phenyl) Propanoic Acid: Crystal Structures, Luminescent and Magnetic Properties. Jun Ji, et al. Journal of Inorganic and Organometallic Polymers and Materials, August 2013.[Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterisation. Ardita Veseli, et al. Drug Development and Industrial Pharmacy, September 2019.[Link]

  • Study of equilibrium solubility measured by saturation shake-flask method using hydrochlorothiazide as model compound. E. Baka, J.E. Comer, K. Takács-Novák. Journal of Pharmaceutical and Biomedical Analysis, February 2008.[Link]

Troubleshooting & Optimization

How to improve the yield of 3-(4-(Carboxymethoxy)phenyl)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals struggling with the yield optimization of 3-(4-(Carboxymethoxy)phenyl)propanoic acid (also known as 4-(2-carboxyethyl)phenoxyacetic acid).

The synthesis of this dicarboxylic acid typically relies on a modified Williamson ether synthesis, reacting 3-(4-hydroxyphenyl)propanoic acid (phloretic acid) with chloroacetic acid in an alkaline medium[1]. While seemingly straightforward, the presence of multiple acidic protons and competing side reactions often results in poor yields. This guide breaks down the mechanistic causality behind these failures and provides self-validating protocols to ensure high-yield, reproducible results.

Mechanistic Pathway & Competing Reactions

To optimize the yield, we must first understand the chemoselectivity of the reaction. The starting material contains both a carboxylic acid ( pKa​≈4.5 ) and a phenolic hydroxyl group ( pKa​≈10 ). To activate the phenol for the SN​2 nucleophilic attack, sufficient base must be added to deprotonate both functional groups, as well as the chloroacetic acid reagent[2].

The primary cause of yield loss is the competing hydrolysis of the alkylating agent. At elevated temperatures (>90 °C), the excess hydroxide ions rapidly hydrolyze sodium chloroacetate into glycolic acid, consuming your reagent before the alkylation can reach completion[3].

Pathway SM 3-(4-hydroxyphenyl) propanoic acid Int Diphenoxide Intermediate SM->Int NaOH (3.5 eq) Deprotonation Prod 3-(4-(Carboxymethoxy)phenyl) propanoic acid Int->Prod SN2 Alkylation 75-80°C Reagent Sodium Chloroacetate Reagent->Prod Side Glycolic Acid (Side Product) Reagent->Side Hydrolysis (Excess NaOH) >90°C

Reaction pathway showing the desired SN2 alkylation vs. the competing glycolic acid hydrolysis.

Quantitative Yield Comparison

The table below summarizes how different reaction parameters influence the final yield of 3-(4-(Carboxymethoxy)phenyl)propanoic acid.

Synthesis MethodReagentsBase EquivalentsTemp (°C)Solvent SystemTypical Yield (%)Primary Limitation
Conventional Aqueous Chloroacetic acid, NaOH3.095-100H₂O45 - 55High rate of reagent hydrolysis
Temperature-Controlled Chloroacetic acid, NaOH3.575-80H₂O65 - 75Moderate reaction rate
PTC-Assisted (Optimized) Chloroacetic acid, NaOH, TBAB3.580H₂O80 - 85Requires thorough washing step
Two-Step Esterification Ethyl bromoacetate, K₂CO₃2.580DMF> 90Requires subsequent saponification

Optimized Protocol: Phase-Transfer Catalyzed (PTC) Alkylation

To maximize SN​2 conversion while suppressing chloroacetate hydrolysis, we utilize a Phase-Transfer Catalyst (PTC) combined with strict temperature control and controlled reagent addition[4].

Objective: Achieve >80% yield by accelerating the nucleophilic attack at a lower temperature threshold.

Step-by-Step Methodology:

  • Deprotonation (Salt Formation): In a 500 mL round-bottom flask, suspend 3-(4-hydroxyphenyl)propanoic acid (1.0 eq) in distilled water. Slowly add 10% aqueous NaOH (3.5 eq) under continuous stirring. The solution will become homogeneous as the highly water-soluble diphenoxide sodium salt forms.

  • Catalyst Addition: Add tetrabutylammonium bromide (TBAB) (0.1 eq) to the reaction mixture. Causality: TBAB reduces the hydration sphere around the phenoxide ion, significantly increasing its nucleophilicity in the aqueous phase[4].

  • Controlled Alkylation: Heat the mixture to exactly 75–80 °C. Prepare a solution of sodium chloroacetate (1.5 eq) in water. Add this solution dropwise over 60 minutes using an addition funnel. Causality: Slow addition prevents a sudden spike in electrophile concentration, mitigating base-catalyzed hydrolysis[3].

  • Maturation: Maintain the reaction at 80 °C for 4 hours. Monitor via TLC (Eluent: Dichloromethane/Methanol 9:1) until the starting material is consumed.

  • Work-Up and Precipitation: Cool the mixture to 0–5 °C in an ice bath. Slowly add cold 6M HCl dropwise under vigorous stirring until the pH reaches 1.5–2.0. Causality: A highly acidic pH is mandatory to fully protonate both carboxylate groups, forcing the dicarboxylic acid to crash out of the aqueous solution[3].

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake extensively with ice-cold water (3 × 20 mL) to remove residual NaCl, TBAB, and trace glycolic acid.

  • Purification: Recrystallize the crude product from a 1:1 mixture of Ethanol/Water to yield the pure target compound.

Troubleshooting FAQs

Q1: My yield is consistently below 50% when refluxing the reaction at 100 °C. What is happening? A1: You are boiling away your alkylating agent. The SN​2 reaction between the phenoxide and chloroacetic acid competes directly with the hydrolysis of chloroacetic acid by NaOH[3]. Hydrolysis kinetics scale exponentially with temperature. By dropping the temperature to 75–80 °C and using a PTC like TBAB, you favor the SN​2 pathway over hydrolysis[4].

Q2: I am recovering a large amount of unreacted 3-(4-hydroxyphenyl)propanoic acid. Did I use enough base? A2: Likely not. The stoichiometry of this specific reaction is unforgiving. Your starting material has two acidic protons, and chloroacetic acid has one. You require exactly 3.0 equivalents of NaOH just to neutralize the system and form the reactive salts. To drive the reaction forward and maintain the alkaline environment necessary to keep the phenol deprotonated, a minimum of 3.5 equivalents of NaOH is required[2].

Q3: During work-up, my product forms a sticky gum instead of a clean, precipitating solid. How do I fix this? A3: "Oiling out" or gum formation is typically caused by two factors: incorrect pH or glycolic acid contamination.

  • Ensure your pH is strictly between 1.5 and 2.0. If the pH is around 3-4, you may have a mono-sodium salt, which is highly water-soluble and resists crystallization[3].

  • Trace amounts of glycolic acid (the hydrolysis byproduct) act as a plasticizer, preventing crystallization. Ensure the reaction mixture is chilled to 0 °C before acidification, and wash the resulting gum/solid aggressively with ice-cold water to leach out the glycolic acid.

Q4: Is there an alternative reagent to completely bypass the aqueous hydrolysis issue? A4: Yes. If aqueous conditions continue to fail, switch to a Two-Step Esterification [5]. React the starting material with ethyl bromoacetate and potassium carbonate ( K2​CO3​ ) in anhydrous DMF at 80 °C. The bromide is a far superior leaving group, and the anhydrous conditions completely eliminate hydrolysis[4]. The resulting diester can then be quantitatively saponified back to the dicarboxylic acid using mild aqueous NaOH, followed by HCl acidification.

References

  • Novel glitazones as PPARγ agonists: molecular design, synthesis, glucose uptake activity and 3D QSAR studies. National Center for Biotechnology Information (NIH/PMC). Available at:[Link]

Sources

Technical Support Center: Stability and Troubleshooting for 3-(4-(Carboxymethoxy)phenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-(4-(Carboxymethoxy)phenyl)propanoic acid (C₁₁H₁₂O₅). As a flexible, bifunctional dicarboxylic acid, this compound is highly valued in coordination chemistry and the hydrothermal synthesis of metal-organic frameworks (MOFs)[1]. However, its unique structural features—specifically the combination of an ether linkage and an aryloxyacetic acid moiety—make it susceptible to specific degradation pathways under thermal, acidic, and photolytic stress.

This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, understand the mechanistic causality behind ligand failure, and implement field-proven, self-validating protocols to ensure experimental reproducibility.

Quantitative Stability Profile

To establish a baseline for your experimental design, refer to the physicochemical and stability thresholds summarized below. Exceeding these parameters is the primary cause of ligand degradation.

ParameterThreshold / ValueMechanistic Causality
Thermal Stability (Solid) Stable up to ~150°CTemperatures >150°C trigger thermal decarboxylation of the aryloxyacetic acid moiety.
Thermal Stability (Solution) < 120°C (Solvent dependent)In polar aprotic solvents (e.g., DMF), prolonged heating >120°C accelerates ether cleavage if trace acids are present.
pH Stability Window pH 4.5 – 8.0pH < 2.0 promotes protonation of the ether oxygen, leading to C-O bond cleavage. pH > 8.0 may cause unwanted aldol-type condensations if impurities are present.
Photolytic Stability Sensitive to UV (< 300 nm)UV exposure induces photodecarboxylation, generating phenoxymethyl radicals[2].
Solvent Compatibility DMF, DMSO, H₂O/EtOH mixturesPure primary alcohols under acidic conditions drive Fisher esterification of the terminal carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: Why am I losing ligand integrity during the hydrothermal synthesis of my MOFs?

Causality: The most common culprit is thermal decarboxylation . The aryloxyacetic acid moiety features an electron-rich ether oxygen situated alpha to the carboxyl group. Under high thermal stress (>150°C), this structural motif is highly susceptible to homolytic cleavage and subsequent loss of CO₂, yielding a phenoxymethyl radical or corresponding anisole derivative[3]. Solution: Cap your hydrothermal synthesis temperatures at 120°C. If higher temperatures are thermodynamically required for MOF crystallization, you must strictly control the pH (buffering to ~6.0) to stabilize the carboxylate anion, which is slightly more resistant to decarboxylation than the protonated acid.

Q2: My LC-MS shows a mass addition of +28 Da or +56 Da. What is happening?

Causality: You are observing Fisher Esterification . This occurs when solvothermal syntheses are conducted in alcoholic solvents (like methanol or ethanol) under unbuffered, slightly acidic conditions (often induced by the Lewis acidity of the metal salts). The +28 Da corresponds to a mono-ethyl ester, and +56 Da indicates a di-ethyl ester. Solution: Switch your solvent system to a DMF/Water mixture. If ethanol must be used as a co-solvent, pre-treat the solution with a mild organic base (e.g., Triethylamine) to deprotonate the carboxylic acids, rendering them nucleophilic rather than electrophilic, thus shutting down the esterification pathway.

Q3: What causes the cleavage of the carboxymethoxy ether linkage, and how do I avoid it?

Causality: Acidic Ether Cleavage . Strong Brønsted acids (e.g., HCl, HBr) or highly oxophilic Lewis acids (e.g., Fe³⁺, Al³⁺) coordinate to the ether oxygen. This coordination draws electron density away from the C-O bond, drastically lowering the activation energy for nucleophilic attack (usually by water or halides), resulting in the irreversible splitting of the molecule into 3-(4-hydroxyphenyl)propanoic acid and glycolic acid byproducts. Solution: Avoid using chloride or bromide metal salts if possible; switch to acetate or nitrate salts. Acetate salts inherently buffer the reaction mixture, preventing the pH drop that catalyzes ether cleavage.

Degradation Pathways & Troubleshooting Workflows

To visualize the chemical vulnerabilities of 3-(4-(Carboxymethoxy)phenyl)propanoic acid, refer to the degradation pathway map below.

Pathways A 3-(4-(Carboxymethoxy)phenyl) propanoic acid B Thermal/Photo Decarboxylation A->B >150°C or UV C Acidic Ether Cleavage A->C Strong Acids / Lewis Acids D Fisher Esterification A->D Alcohols + H+ (Solvothermal) E Loss of CO2 (Phenoxy radical/anion) B->E F Phenol derivative + Glycolic Acid C->F G Dialkyl Ester Derivatives D->G

Mechanistic degradation pathways of 3-(4-(Carboxymethoxy)phenyl)propanoic acid.

Workflow: Diagnosing and Resolving Ligand Failure

Troubleshooting Start Ligand Degradation Detected Q1 Using alcoholic solvents? Start->Q1 A1 Switch to DMF/H2O or adjust pH > 5.0 Q1->A1 Yes Q2 Reaction Temp > 150°C? Q1->Q2 No A2 Lower Temp to 120°C (Prevent Decarboxylation) Q2->A2 Yes Q3 Strong Lewis Acids present? (e.g., Fe3+, Al3+) Q2->Q3 No A3 Buffer system or reduce metal equivalents Q3->A3 Yes

Decision tree for troubleshooting ligand degradation during MOF synthesis.

Self-Validating Experimental Protocols

Protocol A: Optimized Solvothermal Synthesis (Preventing Degradation)

This protocol utilizes a self-validating pH check to ensure the ligand remains intact during coordination polymer synthesis[1].

Step 1: Solvent and Ligand Preparation

  • Dissolve 0.1 mmol of 3-(4-(Carboxymethoxy)phenyl)propanoic acid in 5 mL of a DMF/H₂O mixture (3:1 v/v). Causality: DMF prevents esterification, while water facilitates metal salt dissolution.

  • Self-Validation Check: Sonicate for 5 minutes. The solution must be completely clear. If cloudy, the ligand has likely pre-degraded into insoluble polymeric byproducts; discard and use a fresh batch.

Step 2: Metal Salt Addition and pH Buffering

  • Add 0.1 mmol of the desired metal acetate (e.g., Zn(OAc)₂·2H₂O).

  • Measure the pH of the solution using a calibrated micro-probe.

  • Self-Validation Check: The pH must read between 5.5 and 6.5. If the pH is < 4.5, add 0.1 M Triethylamine dropwise until the target is reached. This guarantees the carboxylic acids are deprotonated, preventing acid-catalyzed ether cleavage.

Step 3: Thermal Processing

  • Seal the mixture in a Teflon-lined stainless steel autoclave.

  • Heat at a ramp rate of 2°C/min to exactly 120°C. Hold for 48 hours, then cool at 5°C/hour to room temperature. Causality: The slow ramp and strict 120°C limit prevent thermal decarboxylation[3] while allowing thermodynamic crystal growth.

Protocol B: Stability-Indicating HPLC-UV Method

Use this protocol to monitor the storage stability of your ligand and detect trace degradation.

Step 1: Sample Preparation

  • Prepare a 1 mg/mL stock solution of the ligand in HPLC-grade Methanol.

  • Dilute to a working concentration of 100 µg/mL using the mobile phase starting conditions (90% Water / 10% Acetonitrile).

Step 2: Chromatographic Conditions

  • Column: C18 Reverse Phase (150 mm x 4.6 mm, 3 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains the ligand in a protonated state for sharp peak shape).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

Step 3: System Suitability Test (Self-Validation)

  • Forced Degradation Sample: Before running actual samples, intentionally degrade a 100 µg/mL aliquot by adding 10 µL of 1M HCl and heating at 80°C for 1 hour (induces ether cleavage).

  • Validation Criterion: Inject the stressed sample. You must observe a minimum Resolution ( Rs​ ) of ≥2.0 between the parent peak (intact ligand) and the early-eluting degradant peak (glycolic acid byproduct). If Rs​<2.0 , decrease the gradient slope (e.g., 10% B to 60% B over 20 minutes) until baseline separation is achieved. Do not proceed with sample analysis until this criterion is met.

References

  • Three New Metal–Organic Polymers Based on Flexible 3-(4-(Carboxymethoxy) Phenyl) Propanoic Acid: Crystal Structures, Luminescent and Magnetic Properties Journal of Inorganic and Organometallic Polymers and Materials URL:[Link][1]

  • Decarboxylative Halogenation of Organic Compounds Chemical Reviews (ACS Publications) URL:[Link][3]

  • A knowledge-based system for the prediction of forced degradation of organic compounds (Zeneth) FreeThink Technologies URL:[Link][2]

Sources

Technical Support Center: Optimization of Reaction Conditions for Synthesizing 3-(4-(Carboxymethoxy)phenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides comprehensive troubleshooting and optimization strategies for the synthesis of 3-(4-(Carboxymethoxy)phenyl)propanoic acid. Designed for researchers and drug development professionals, this document explores the mechanistic causality behind the reaction conditions to ensure high-yield, reproducible results.

Mechanistic Causality & Reaction Design

The synthesis of 3-(4-(Carboxymethoxy)phenyl)propanoic acid is achieved via a Williamson ether synthesis[1]. This S_N2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide—in this case, chloroacetic acid.

The starting material, 3-(4-hydroxyphenyl)propanoic acid (phloretic acid)[2], presents a unique stoichiometric challenge. It contains both a carboxylic acid group (pKa ~4.5) and a phenolic hydroxyl group (pKa ~10). Furthermore, the alkylating agent, chloroacetic acid, also contains a carboxylic acid group (pKa ~2.8)[3].

The Causality of Base Selection: To generate the highly nucleophilic phenoxide ion required for the S_N2 attack, the base must first neutralize all more acidic protons in the system. If insufficient base is used, the phenolic proton remains attached, and the reaction fails. Therefore, a minimum of 3.0 equivalents of a strong base (such as NaOH) is strictly required just to deprotonate the functional groups, with an additional 0.5 equivalents typically added to maintain a strongly basic environment (pH > 10) throughout the reaction[1].

Workflow A 3-(4-hydroxyphenyl)propanoic acid (Phloretic Acid) BB BB A->BB B Aqueous NaOH (≥3.5 eq) Global Deprotonation C Sodium Phenoxide / Carboxylate Intermediate D Add Chloroacetic Acid (1.5 eq) SN2 Reaction (Reflux) C->D E Side Reaction: Hydrolysis to Glycolic Acid D->E Excess Base/Heat F Acidification (HCl to pH < 2) Precipitation D->F Main Pathway G 3-(4-(Carboxymethoxy)phenyl)propanoic acid (Target Di-acid) F->G BB->C

Workflow for Williamson ether synthesis of 3-(4-(Carboxymethoxy)phenyl)propanoic acid.

Self-Validating Experimental Protocol

This protocol incorporates built-in validation checks to ensure the system behaves as expected at each critical juncture[3].

Reagents:

  • 3-(4-hydroxyphenyl)propanoic acid (Phloretic acid): 1.0 eq (e.g., 10 mmol)

  • Sodium Hydroxide (NaOH): 3.5 eq (35 mmol)

  • Chloroacetic acid: 1.5 eq (15 mmol)

  • Deionized Water: 15 mL

  • Concentrated HCl (37%): As needed for workup

Step-by-Step Methodology:

  • Global Deprotonation: Dissolve 3.5 eq of NaOH in 10 mL of deionized water in a 50 mL round-bottom flask equipped with a magnetic stirrer. Add 1.0 eq of phloretic acid.

    • Validation Check: The solution should become completely homogeneous and clear. Test the pH; it must be >10.

  • Electrophile Preparation: In a separate vial, prepare a 50% (w/v) aqueous solution of chloroacetic acid (1.5 eq) in 5 mL of water.

  • Controlled Alkylation: Heat the phenoxide solution to 60 °C. Attach a reflux condenser. Add the chloroacetic acid solution dropwise over 15–20 minutes.

    • Causality: Dropwise addition prevents a sudden spike in electrophile concentration, minimizing the competing hydrolysis of chloroacetic acid into glycolic acid by the aqueous base.

  • Reflux: Elevate the temperature to 100 °C and reflux the mixture for 2 hours.

  • Cooling & Acidification: Remove the flask from the heat source and allow it to cool to room temperature. Transfer the mixture to a beaker and place it in an ice bath. Slowly add concentrated HCl dropwise while stirring.

    • Validation Check: Monitor with pH paper. Continue adding HCl until the pH drops below 2. A thick white precipitate (the target di-acid) will form[1].

  • Isolation: Isolate the crude solid via vacuum filtration. Wash the filter cake with ice-cold water (2 x 5 mL) to remove residual NaCl and glycolic acid.

  • Purification: Recrystallize the crude product from the minimum amount of boiling water. Filter and dry under a vacuum to yield the pure 3-(4-(Carboxymethoxy)phenyl)propanoic acid.

Quantitative Optimization Data

The following table summarizes the optimization parameters tested for this specific S_N2 transformation. Aqueous NaOH under reflux conditions provides the optimal balance of yield and scalability.

Base SelectionSolventTemp (°C)Time (h)Yield (%)Mechanistic Notes
NaOH (3.5 eq) Water 100 2 85% Optimal. Full deprotonation; straightforward acidic precipitation workup.
KOH (3.5 eq)Water100282%Comparable to NaOH, but potassium salts can occasionally complicate crystallization.
K₂CO₃ (4.0 eq)DMF801265%Sluggish deprotonation of the phenol; requires a complex extractive workup.
NaOH (2.0 eq)Water1002<10%Failure. Base is entirely consumed by the two carboxylic acid groups; phenol remains protonated.

Troubleshooting Guide & FAQs

Q1: Why is my yield exceptionally low, and NMR shows mostly unreacted phloretic acid? A: This is almost universally a stoichiometry failure. Because phloretic acid and chloroacetic acid both contain carboxylic acid groups, they will rapidly consume 2.0 equivalents of your base. If you use less than 3.5 equivalents of NaOH, the phenolic proton (pKa ~10) is never removed[1]. Without the phenoxide ion, the S_N2 reaction cannot initiate. Ensure your base stoichiometry is strictly ≥3.5 equivalents.

Q2: I am seeing a significant amount of glycolic acid side-product. How do I prevent this? A: Chloroacetic acid is highly susceptible to nucleophilic attack by hydroxide ions (OH⁻), which hydrolyzes it into glycolic acid (hydroxyacetic acid)[3]. To minimize this, do not mix all reagents at room temperature. Instead, add the chloroacetic acid dropwise to the pre-heated phenoxide solution. This ensures the phenoxide ion outcompetes the hydroxide ion for the electrophile.

Q3: My product isn't precipitating during the workup step. What went wrong? A: The target molecule is a highly polar di-acid. In basic or neutral conditions, it exists as a highly water-soluble sodium salt. Precipitation will only occur when both carboxylate groups are fully protonated. Ensure you are chilling the solution in an ice bath and adding enough concentrated HCl to drive the pH strictly below 2[1].

Troubleshooting Issue Issue: Low Yield of Target Di-acid Check1 Check Reaction pH Is it strongly basic (>10)? Issue->Check1 Sol1 Action: Increase NaOH to ≥3.5 eq Ensure full deprotonation Check1->Sol1 No Check2 Check Reagent Addition Was Chloroacetic acid added fast? Check1->Check2 Yes Sol2 Action: Add dropwise over 15-30 mins Minimize hydrolysis Check2->Sol2 Yes Check3 Check Workup pH Is final pH < 2? Check2->Check3 No Sol3 Action: Add conc. HCl until complete precipitation Check3->Sol3 No

Troubleshooting logic tree for low yield in the synthesis of the target di-acid.

References

  • The Williamson Ether Synthesis: Nucleophilic Substitution. Gordon College.
  • Application Notes and Protocols for Williamson Ether Synthesis of Asymmetrical Ethers. Benchchem.
  • US6194580B1 - High yield method for stereoselective acylation of tertiary alcohols. Google Patents.

Sources

Understanding potential side reactions in 3-(4-(Carboxymethoxy)phenyl)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 3-(4-(Carboxymethoxy)phenyl)propanoic acid

Welcome to the technical support center for the synthesis of 3-(4-(carboxymethoxy)phenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during this multi-step synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yields, and ensure the purity of your final product.

Introduction to the Synthesis

The synthesis of 3-(4-(carboxymethoxy)phenyl)propanoic acid typically proceeds in two key stages:

  • Williamson Ether Synthesis: This step involves the O-alkylation of a phenolic compound, 3-(4-hydroxyphenyl)propanoic acid, with an α-haloester, most commonly ethyl or methyl chloroacetate. This reaction is performed in the presence of a base to deprotonate the phenol, forming a nucleophilic phenoxide.

  • Saponification: The resulting diester is then hydrolyzed under basic conditions to yield the dicarboxylate salt. Subsequent acidification protonates the carboxylate groups, leading to the precipitation of the final product, 3-(4-(carboxymethoxy)phenyl)propanoic acid.

While the overall synthetic route is robust, several side reactions and experimental pitfalls can compromise the yield and purity of the final compound. This guide provides a structured approach to troubleshooting these common issues.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, their probable causes, and detailed solutions.

Issue 1: Low Yield of the Diester Intermediate in the Williamson Ether Synthesis

Question: I am getting a low yield of the diester intermediate after the Williamson ether synthesis step. My TLC analysis shows a significant amount of unreacted 3-(4-hydroxyphenyl)propanoic acid. What could be the cause, and how can I improve the yield?

Answer:

A low yield of the diester intermediate with a significant amount of unreacted starting material points to incomplete deprotonation of the phenolic hydroxyl group or issues with the alkylating agent. Here’s a breakdown of potential causes and solutions:

  • Insufficient Base: The phenolic proton of 3-(4-hydroxyphenyl)propanoic acid needs to be removed to form the more nucleophilic phenoxide ion. If the base is too weak or used in insufficient molar equivalents, the reaction will not proceed to completion.

    • Solution: Ensure you are using a sufficiently strong base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH). It is recommended to use at least two equivalents of the base to deprotonate both the phenolic and carboxylic acid protons.

  • Moisture in the Reaction: The presence of water can hydrolyze the alkylating agent (e.g., ethyl chloroacetate) and can also affect the solubility and reactivity of the base.

    • Solution: Use anhydrous solvents (e.g., dry acetone or DMF) and ensure your glassware is thoroughly dried before use. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

  • Poor Quality of Reagents: The purity of the starting materials, especially the alkylating agent, is crucial.

    • Solution: Use freshly opened or purified reagents. Ethyl chloroacetate can degrade over time, so it's advisable to use a fresh bottle.

Optimized Protocol for Williamson Ether Synthesis:

ParameterRecommended ConditionRationale
Base Anhydrous K₂CO₃ (2.5 equivalents)Ensures complete deprotonation of both acidic protons.
Solvent Anhydrous Acetone or DMFPolar aprotic solvents facilitate Sₙ2 reactions.[1]
Temperature 50-60 °CProvides sufficient energy for the reaction without promoting side reactions.[1]
Reaction Time 4-8 hoursMonitor by TLC until the starting material is consumed.[1]

Issue 2: Formation of an Insoluble Precipitate During Saponification

Question: During the saponification of the diester with NaOH, a thick, insoluble precipitate formed, making stirring difficult. What is this precipitate, and how can I prevent its formation?

Answer:

The precipitate is likely the disodium salt of the final product, 3-(4-(carboxymethoxy)phenyl)propanoic acid. This dicarboxylate salt can have limited solubility in the reaction mixture, especially if the concentration is high.

  • Cause: High concentration of the diester and/or the base.

  • Solution:

    • Increase Solvent Volume: Add more of the solvent (e.g., water or a water/ethanol mixture) to the reaction to keep the disodium salt dissolved.

    • Gradual Addition of Base: Add the aqueous NaOH solution portion-wise to control the rate of saponification and prevent rapid precipitation.

    • Elevated Temperature: Performing the saponification at a slightly elevated temperature (e.g., 50-70 °C) can improve the solubility of the salt.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the Williamson ether synthesis step?

A1: The most common side reactions in a Williamson ether synthesis are E2 elimination and competing nucleophilic substitution by the solvent.[2]

  • E2 Elimination: This is more likely to occur with secondary or tertiary alkyl halides.[3][4] Since chloroacetic acid derivatives are primary halides, this is less of a concern in this specific synthesis.

  • Solvent as a Nucleophile: If a protic solvent like ethanol is used, it can compete with the phenoxide as a nucleophile, leading to the formation of ethoxyacetic acid.[2] Using a polar aprotic solvent like DMF or acetonitrile minimizes this side reaction.[1]

  • C-Alkylation: While O-alkylation is favored, there is a small possibility of C-alkylation on the aromatic ring, especially if there are any issues with the deprotonation step.[1]

Q2: My final product is difficult to purify and appears oily. What are the likely impurities?

A2: An oily final product suggests the presence of impurities. The most likely culprits are:

  • Incompletely Hydrolyzed Monoester: If the saponification is not complete, the monoester intermediate will remain. This is more soluble in organic solvents and can make the final product oily. To avoid this, ensure the saponification is run to completion by using a sufficient excess of base and adequate reaction time and temperature.[5]

  • Starting Materials: Unreacted 3-(4-hydroxyphenyl)propanoic acid or the diester intermediate can co-precipitate with the product.

  • Side Products from Williamson Ether Synthesis: As mentioned above, any side products from the first step can carry through to the final product.

Purification Protocol for the Final Product:

  • Acidification: After saponification, ensure the solution is acidified to a pH of 2-3 with a strong acid like HCl to fully protonate the dicarboxylic acid.

  • Extraction: If the product is oily, it may be beneficial to extract the acidified aqueous solution with a suitable organic solvent like ethyl acetate. The desired product has some solubility in ethyl acetate, which can help separate it from inorganic salts.

  • Recrystallization: Recrystallization is a powerful technique for purifying the final product. A solvent system such as ethanol/water or acetone/hexane can be effective.

Q3: Can I use a different base for the Williamson ether synthesis?

A3: Yes, other bases can be used. Sodium hydride (NaH) is a very effective base for deprotonating phenols and would work well in this synthesis.[6] However, NaH is highly reactive and requires careful handling under anhydrous conditions. For laboratory-scale synthesis, potassium carbonate is often a safer and more convenient choice.

Q4: What is the mechanism of the saponification reaction?

A4: Saponification is the base-mediated hydrolysis of an ester. The mechanism involves the nucleophilic acyl substitution.[7]

G cluster_0 Saponification Mechanism Ester R-CO-OR' Tetrahedral_Intermediate [R-C(O⁻)(OH)-OR'] Ester->Tetrahedral_Intermediate 1. Nucleophilic attack by OH⁻ Carboxylate R-COO⁻ Tetrahedral_Intermediate->Carboxylate 2. Elimination of alkoxide Alkoxide R'O⁻ Alcohol R'OH Alkoxide->Alcohol 3. Protonation G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Saponification & Purification A 3-(4-hydroxyphenyl)propanoic acid F Reaction at 50-60°C A->F B Ethyl Chloroacetate B->F C Base (K₂CO₃) C->F D Solvent (Acetone) D->F E Diester Intermediate F->E G Diester Intermediate M Reaction at 50-70°C G->M H Base (NaOH) H->M I Solvent (H₂O/EtOH) I->M J Dicarboxylate Salt N Acidification (pH 2-3) J->N K Acid (HCl) K->N L Final Product M->J N->L

Caption: Overall Synthetic Workflow.

References

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PMC. Available at: [Link]

  • ChemTalk. (2022). Williamson Ether Synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]

  • KTU ePubl. (n.d.). Synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as promising scaffolds for the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens. Available at: [Link]

  • Google Patents. (n.d.). WO2007046721A2 - A method of manufacturing 3-(4-hydroxyphenyl)propanoic acid amide, its application in the manufacture of anti-aging compositions and an anti-aging composition.
  • ResearchGate. (2024). (PDF) Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Available at: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

  • Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis. Available at: [Link]

  • MiraCosta College. (n.d.). Chemistry 211 Experiment 4. Available at: [Link]

  • MDPI. (2025). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Available at: [Link]

  • YouTube. (2020). CHM2210 Chapter 11 Problem Solving Williamson Ether Synthesis 041620. Available at: [Link]

  • MiraCosta College. (2012). Experiment 4 Williamson Ether Synthesis. Available at: [Link]

  • Chemistry Notes. (2018). Williamson ether synthesis: simple mechanism, 3 examples. Available at: [Link]

  • Wikipedia. (n.d.). Phenylpropanoic acid. Available at: [Link]

  • SlidePlayer. (2018). HYDROLYSIS REACTIONS. Available at: [Link]

  • Googleapis.com. (n.d.). Process for the preparation of substituted phenoxy propanoic acids. Available at: [Link]

  • PubMed. (2020). Synthesis and evaluation of 3-(4-(phenoxymethyl)phenyl)propanoic acid and N-phenylbenzenesulfonamide derivatives as FFA4 agonists. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). PREPARATION OF A β 2 -AMINO ACID WITH THE AUXILIARY DIOZ. Available at: [Link]

  • NIH. (n.d.). Diethyl 2,2′-(1,4-phenylenedioxy)diacetate. Available at: [Link]

  • Google Patents. (n.d.). JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester.
  • Beilstein Journals. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Available at: [Link]

  • Chemguide. (n.d.). hydrolysis of esters. Available at: [Link]

Sources

Techniques to enhance the solubility of 3-(4-(Carboxymethoxy)phenyl)propanoic acid for biological assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-(4-(Carboxymethoxy)phenyl)propanoic acid (often abbreviated as H2L in coordination chemistry). This dicarboxylic acid derivative presents unique challenges in biological assays due to its highly crystalline free-acid form, pH-dependent ionization, and strong metal-chelating properties.

This guide is designed for researchers and drug development professionals to troubleshoot precipitation issues, optimize vehicle formulations, and prevent artifactual data in in vitro and cell-based assays.

Part 1: Core Principles of Solubilization (Causality & Mechanisms)

The solubility of 3-(4-(Carboxymethoxy)phenyl)propanoic acid is governed by two structural features:

  • Dicarboxylic Acid Moieties: The molecule contains two carboxylic acid groups (a propanoic acid chain and a carboxymethoxy group). In their protonated state (pH < 4.0), the molecule is highly lipophilic and relies on intermolecular hydrogen bonding and C–H···π stacking interactions to form rigid, insoluble crystal lattices[1].

  • Flexible Phenyl Core: The hydrophobic phenyl ring drives liquid-liquid phase separation (LLPS) when the compound is rapidly shifted from an organic solvent into an aqueous environment[2].

To successfully solubilize this compound, you must disrupt the crystal lattice using aprotic solvents (like DMSO) and manage the ionization state of the carboxyl groups during aqueous dilution.

Part 2: Troubleshooting FAQs

Q1: Why does my DMSO stock crash immediately when I dilute it into PBS (pH 7.4)? A: This is caused by solvent-shift nucleation . While dicarboxylic acids exhibit high solubility in pure DMSO and DMSO/water mixtures[3], rapid introduction into an aqueous buffer causes the local water concentration to spike before the carboxylic acid groups can fully deprotonate. This drops the micro-environmental solubility capacity, forcing the hydrophobic phenyl rings to aggregate. Solution: Use a step-wise dilution method (see Protocol B) and ensure the receiving buffer is pre-warmed to 37°C.

Q2: My biochemical assay uses Zinc (Zn²⁺) as an enzyme cofactor. Will this compound interfere with my readout? A: Yes, highly likely. 3-(4-(Carboxymethoxy)phenyl)propanoic acid is a well-documented flexible ligand used in the synthesis of metal–organic coordination complexes. It readily reacts with transition metals like Zn²⁺ and Ni²⁺ to form 1-D, 2-D, and 3-D supramolecular frameworks (e.g., [Zn2​L(bpp)2​Cl2​]n​ )[1]. In your assay, the compound will act as a chelator, stripping Zn²⁺ from your enzyme or precipitating out of solution as a metal-organic polymer. Solution: You must run a metal-titration control to determine the exact stoichiometric depletion of Zn²⁺, or utilize a chelator-free assay format.

Q3: Can I use surfactants like Tween-80 to force higher concentrations into solution for cell-based assays? A: Yes, but with a critical caveat. The apparent amorphous solubility of poorly soluble compounds can be significantly enhanced using solubilizers like surfactants[2]. However, while surfactants prevent macroscopic precipitation, they partition the drug into micelles. This reduces the free drug concentration in the bulk water phase, which is the fraction actually available to cross cell membranes[2]. Solution: Cap surfactant concentrations at 0.5% (v/v) and validate intracellular exposure using LC-MS/MS rather than relying on nominal dosing concentrations.

Part 3: Quantitative Data Presentation

Table 1: Solubility Profile of 3-(4-(Carboxymethoxy)phenyl)propanoic acid
Solvent / BufferMax Solubility (approx.)State of IonizationNotes
Water (pH 3.0) < 0.1 mg/mLFully ProtonatedHighly crystalline; forms suspensions.
Water (pH 7.4) ~ 2.5 mg/mLDianionicSlow dissolution kinetics if starting from free-acid powder.
100% DMSO > 50 mg/mLProtonated (Solvated)Ideal for master stocks. Store at -20°C in aliquots.
0.1 M NaOH > 30 mg/mLDianionic (Sodium Salt)Best for aqueous-only workflows. Requires back-titration to pH 7.4.
Table 2: Recommended Co-solvent Systems for Biological Assays
Vehicle CompositionTarget Assay TypeCausality / Advantage
0.1% DMSO in PBS Biochemical (Enzymatic)Minimizes solvent toxicity; requires low compound concentrations (<10 µM).
1% DMSO + 5% PEG-400 Cell Culture (In Vitro)PEG-400 acts as a co-solvent bridge, preventing LLPS during media addition.
10% HP-β-CD in Saline In Vivo DosingCyclodextrins encapsulate the hydrophobic phenyl ring, preventing injection-site precipitation.

Part 4: Self-Validating Experimental Protocols

Protocol A: Preparation of a 100 mM Master Stock in DMSO

This protocol ensures complete disruption of the crystalline lattice without degrading the compound.

  • Weighing: Accurately weigh 22.4 mg of 3-(4-(Carboxymethoxy)phenyl)propanoic acid powder into a sterile, amber microcentrifuge tube (protects from potential photo-degradation).

  • Solvent Addition: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Agitation: Vortex vigorously for 60 seconds.

  • Thermal Assistance: Place the tube in a sonicating water bath at 37°C for 5 minutes. The acoustic cavitation provides the activation energy needed to break the C–H···π stacking interactions[1].

  • Validation Check (Critical): Centrifuge the tube at 10,000 x g for 3 minutes. Carefully inspect the very bottom of the tube. If a microscopic white pellet is visible, the compound has not fully dissolved. Repeat Step 4. If the solution is completely clear, proceed to aliquot and freeze at -20°C.

Protocol B: Step-wise Aqueous Dilution for Cell-Based Assays

This protocol prevents solvent-shift nucleation and validates the absence of micro-precipitates.

  • Intermediate Dilution: Dilute the 100 mM DMSO stock 1:10 into pure PEG-400 to create a 10 mM intermediate stock. (This steps down the hydrophobicity gradient).

  • Aqueous Preparation: Pre-warm the target cell culture media (e.g., DMEM + 10% FBS) to 37°C.

  • Dropwise Addition: While vortexing the warmed media at medium speed, add the 10 mM intermediate stock dropwise to reach your final assay concentration (e.g., 100 µM).

  • Validation Check (Turbidity Assay): Transfer 200 µL of the final dosed media into a clear 96-well plate. Measure the optical density (OD) at 600 nm using a microplate reader, using vehicle-only media as a blank.

    • Pass: OD600 < 0.02 (Solution is true and monomeric).

    • Fail: OD600 > 0.05 (Liquid-liquid phase separation or micro-precipitation has occurred[2]. You must increase the co-solvent ratio or decrease the final drug concentration).

Part 5: Solubilization Workflow Visualization

SolubilizationWorkflow A 3-(4-(Carboxymethoxy)phenyl) propanoic acid B Prepare 100 mM Stock (100% DMSO) A->B C Assess Assay Requirements B->C D Cell-Based Assay (Aqueous Media) C->D E Biochemical Assay (Metal-Dependent) C->E F Step-wise Dilution with PEG-400 D->F G Metal Titration & Chelator Controls E->G H OD600 Turbidity Check (Validation) F->H I Final Solubilized State Ready for Assay G->I H->I

Workflow for solubilizing 3-(4-(Carboxymethoxy)phenyl)propanoic acid in biological assays.

Part 6: References

  • Three New Metal–Organic Polymers Based on Flexible 3-(4-(Carboxymethoxy) Phenyl) Propanoic Acid: Crystal Structures, Luminescent and Magnetic Properties Source: researcher.life URL:

  • Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation Source: nih.gov URL:

  • Unusual Correlation between the Apparent Amorphous Solubility of a Drug and Solubilizer Concentration Revealed by NMR Analysis | Molecular Pharmaceutics Source: acs.org URL:

Sources

Technical Support Center: Strategies for Scaling Up the Production of 3-(4-(Carboxymethoxy)phenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of 3-(4-(carboxymethoxy)phenyl)propanoic acid. This guide is designed for researchers, chemists, and process development professionals. Here, we move beyond simple protocols to address the nuanced challenges of scaling this synthesis, grounded in mechanistic principles and practical, field-proven insights. Our goal is to empower you to troubleshoot effectively and optimize your process for robust, scalable production.

Overview of the Synthetic Strategy

The most common and scalable approach to synthesizing 3-(4-(carboxymethoxy)phenyl)propanoic acid involves a two-step process starting from the readily available 3-(4-hydroxyphenyl)propanoic acid.

  • Step 1: Williamson Ether Synthesis. The phenolic hydroxyl group is alkylated using an ethyl haloacetate (e.g., ethyl chloroacetate) under basic conditions to form the intermediate diester, ethyl 3-(4-(2-ethoxy-2-oxoethoxy)phenyl)propanoate.

  • Step 2: Saponification (Base-Catalyzed Hydrolysis). The diester intermediate is hydrolyzed using a strong base, such as sodium hydroxide, followed by an acidic workup to yield the target dicarboxylic acid.[1][2][3]

This strategy is robust, but scaling it introduces challenges related to reaction kinetics, side-product formation, and product isolation. The following sections provide a detailed protocol and address these challenges directly.

Overall Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Saponification cluster_2 Work-up & Purification A 3-(4-Hydroxyphenyl)propanoic Acid + Ethyl Chloroacetate B Base (K₂CO₃) Solvent (Acetone) Heat (Reflux) A->B Reagents C Reaction Mixture (Diester Intermediate) B->C Reaction D Base (NaOH aq.) Heat (Reflux) C->D Hydrolysis E Sodium Dicarboxylate Salt in Solution D->E F Acidification (HCl) to pH 2-3 E->F G Crude Product (Precipitate) F->G H Filtration & Washing G->H I Recrystallization (e.g., Acetone/Hexane) H->I J Pure 3-(4-(carboxymethoxy)phenyl)propanoic acid I->J

Caption: High-level workflow for the two-step synthesis and purification.

Detailed Experimental Protocol (100g Scale)

This protocol is designed as a baseline for process development and scale-up.

Step 1: Synthesis of Ethyl 3-(4-(2-ethoxy-2-oxoethoxy)phenyl)propanoate
  • Reactor Setup: Equip a 2 L jacketed glass reactor with a mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet.

  • Charge Reagents: To the reactor, add 3-(4-hydroxyphenyl)propanoic acid (100 g, 0.60 mol), anhydrous potassium carbonate (250 g, 1.81 mol, 3.0 eq), and acetone (1 L).

  • Initiate Stirring: Begin vigorous stirring to create a fine suspension.

  • Add Alkylating Agent: Slowly add ethyl chloroacetate (110 g, 0.90 mol, 1.5 eq) to the suspension over 30 minutes.

  • Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 12-18 hours. The reaction progress can be monitored by TLC or HPLC by analyzing small aliquots.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the potassium carbonate and potassium chloride salts. Wash the filter cake with acetone (2 x 100 mL).

    • Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

    • Dissolve the resulting oil in ethyl acetate (500 mL) and wash with water (2 x 250 mL) and brine (1 x 250 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude diester as an oil. This intermediate is often used in the next step without further purification.

Step 2: Saponification to 3-(4-(Carboxymethoxy)phenyl)propanoic Acid
  • Reactor Setup: Use the same or a similar reactor setup as Step 1.

  • Charge Reagents: Add the crude diester from the previous step to the reactor. Add a 10% aqueous solution of sodium hydroxide (1 L, approx. 2.5 eq of NaOH).

  • Reaction: Heat the biphasic mixture to 80-90°C with vigorous stirring. The mixture should become homogeneous as the hydrolysis proceeds. Maintain at this temperature for 4-6 hours until the reaction is complete (monitored by HPLC).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • If any organic impurities are present, perform an extraction with a non-polar solvent like toluene or dichloromethane to remove them.

    • Cool the aqueous solution in an ice bath to below 10°C.

    • Slowly add concentrated hydrochloric acid (approx. 37%) with vigorous stirring to acidify the solution to a pH of 2-3. The product will precipitate as a white solid.

    • Stir the resulting slurry in the cold for 1-2 hours to ensure complete precipitation.

  • Purification:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold deionized water (3 x 250 mL) until the filtrate is neutral to pH paper.

    • Press the solid as dry as possible.

    • For high purity, recrystallize the crude product. A common and effective method is to dissolve the solid in a minimal amount of hot acetone and then add hexane as an anti-solvent until turbidity is observed.[4] Allow the solution to cool slowly to crystallize.

    • Collect the pure crystals by filtration and dry in a vacuum oven at 50-60°C.

Typical Process Parameters
ParameterStep 1: Ether SynthesisStep 2: Saponification & Purification
Key Reagents 3-(4-hydroxyphenyl)propanoic acid, Ethyl Chloroacetate, K₂CO₃Diester Intermediate, NaOH, HCl
Solvent Acetone (or DMF for higher temp)Water
Temperature 55-60°C (Reflux)80-90°C (Hydrolysis), <10°C (Precipitation)
Typical Duration 12-18 hours4-6 hours
Expected Yield >90% (Crude Diester)85-95% (from Diester)
Purity (Post-Recrystallization) N/A>99% (by HPLC)

Troubleshooting Guide

This section addresses specific issues you may encounter during the scale-up process in a direct question-and-answer format.

Q1: My Williamson ether synthesis (Step 1) has a low yield. What are the common causes and how can I fix it?

A1: Low yields in this step are typically due to incomplete reaction or competing side reactions. Here’s how to troubleshoot:

  • Cause 1: Incomplete Deprotonation. The reaction requires the formation of a phenoxide ion to act as the nucleophile.[5] Potassium carbonate is a mild base, and if it's not completely anhydrous or if the reaction medium has moisture, its effectiveness drops.

    • Solution: Ensure you are using finely powdered, anhydrous potassium carbonate. For difficult reactions, a stronger base like sodium hydride (NaH) in an anhydrous solvent like DMF or THF can be used, but this requires stricter anhydrous conditions and careful handling.

  • Cause 2: Competing E2 Elimination. The alkoxide can act as a base and promote the elimination of HCl from ethyl chloroacetate to form ethyl glyoxylate. This is more prevalent at higher temperatures.

    • Solution: Maintain careful temperature control. While reflux is necessary, avoid excessive superheating. Using ethyl bromoacetate can sometimes improve the rate of substitution relative to elimination, but it is more expensive.

  • Cause 3: Insufficient Reaction Time. This Sₙ2 reaction can be slow, especially on a larger scale where mass transfer limitations can play a role.[6][7]

    • Solution: Implement in-process controls (e.g., HPLC) to monitor the disappearance of the starting material. Do not stop the reaction based on time alone; ensure it has proceeded to completion. Extending the reflux time to 24 hours is a common adjustment.

  • Cause 4: Poor Solvent Choice. The solvent must be polar enough to dissolve the phenoxide salt but should not be protic, as that would inhibit the nucleophile.

    • Solution: Acetone is a good starting point due to its boiling point and cost. However, for less reactive substrates or to increase the reaction rate, a higher-boiling polar aprotic solvent like DMF can be used, allowing for higher reaction temperatures (e.g., 80-100°C).

Q2: I am observing a significant byproduct in Step 1 that I can't identify. What could it be?

A2: The most likely byproduct, other than unreacted starting material, is the C-alkylated product. The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at an activated carbon on the aromatic ring (C-alkylation, undesired).[8][9]

  • Mechanism: The negative charge on the phenoxide is delocalized onto the ortho and para positions of the ring, making them nucleophilic. Alkylation at the ortho position is the most common C-alkylation side reaction.

  • Troubleshooting:

    • Solvent Effects: The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents like DMF or DMSO tend to favor O-alkylation.

    • Counter-ion Effects: The nature of the cation associated with the phenoxide matters. Potassium (from K₂CO₃) is generally preferred as it creates a "looser" ion pair, increasing the reactivity of the oxygen and favoring O-alkylation.

    • Phase-Transfer Catalysis: Using a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can significantly improve yields and selectivity for O-alkylation. The PTC helps shuttle the phenoxide into the organic phase, making it more available for the desired reaction.[6]

Q3: The saponification (Step 2) seems incomplete. My final product is oily and difficult to crystallize. What's wrong?

A3: This is a classic sign of incomplete hydrolysis. The crude product is likely a mixture of the target dicarboxylic acid and the mono-acid/mono-ester intermediate, which can significantly depress the melting point and inhibit crystallization.

  • Cause 1: Insufficient Base. The reaction consumes two equivalents of NaOH per mole of diester. Any less, and the reaction will stall.

    • Solution: Always use a molar excess of NaOH (e.g., 2.5 to 3.0 equivalents) to drive the reaction to completion.[2] This ensures that even if some base is consumed by other trace acidic impurities, enough remains for the primary reaction.

  • Cause 2: Poor Solubility/Mass Transfer. On a large scale, the oily diester may not mix efficiently with the aqueous NaOH solution. The reaction is biphasic, and the rate is limited by the interfacial surface area.

    • Solution 1: Increase Agitation: Ensure your mechanical stirrer is creating a fine emulsion to maximize the contact between the two phases.

    • Solution 2: Add a Co-solvent: Adding a water-miscible organic solvent like ethanol or THF can create a single phase, dramatically accelerating the hydrolysis. After the reaction is complete, the co-solvent can be removed by distillation before proceeding to the acidic workup.

    • Solution 3: Increase Temperature & Time: As with Step 1, use HPLC to confirm the reaction is complete before beginning the work-up.

Q4: My final product has a low yield after precipitation and filtration. Where is it going?

A4: Product loss during isolation is often due to its solubility in the workup solutions.

  • Cause 1: Incorrect pH for Precipitation. Dicarboxylic acids have two pKa values. Their solubility in water is lowest at a specific pH (the isoelectric point). If you add too much acid (pH < 1) or not enough (pH > 4), a significant amount of the product can remain dissolved.

    • Solution: Use a calibrated pH meter for the acidification step. Add the acid slowly and target a final pH of 2-3. It can be beneficial to perform a small-scale solubility study to find the optimal precipitation pH for your specific system.

  • Cause 2: Excessive Washing Volume. While washing is crucial to remove inorganic salts, using too much water will dissolve some of your product.

    • Solution: Use ice-cold water for washing, as the product's solubility will be lower. Use just enough to ensure the filtrate is free of chloride ions (test with AgNO₃) and is at a neutral pH.

  • Cause 3: Premature Filtration. Crystallization takes time. If you filter the slurry too soon after precipitation, you will lose the material that would have crystallized out of the supersaturated solution.

    • Solution: After reaching the target pH, allow the slurry to stir in an ice bath for at least 1-2 hours before filtering. This "digestion" period maximizes the crystal growth and overall yield.

Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when scaling up this process? A:

  • Caustic and Acidic Solutions: Both steps involve handling corrosive materials (NaOH, HCl). Use appropriate personal protective equipment (PPE), including acid/base resistant gloves, lab coats, and face shields. Ensure an emergency shower and eyewash station are accessible.

  • Exothermic Reactions: The acid-base neutralization during workup is highly exothermic. Adding concentrated acid to the basic solution must be done slowly, with efficient cooling and stirring, to control the temperature rise.[10]

  • Solvent Handling: Acetone is flammable. When working at scale, ensure the reactor is properly grounded and the area is well-ventilated to prevent the accumulation of flammable vapors.

Q: What is the best way to purify the final product on a large scale? A: Recrystallization is the most effective method for achieving high purity.[11][12][13] The key is selecting an appropriate solvent system. The ideal system is one where the product is highly soluble at high temperatures and poorly soluble at low temperatures. A single solvent like water can work, but a two-solvent system like acetone/hexane or ethanol/water often provides better results by allowing for more precise control over the crystallization process.[4] The process generally involves dissolving the crude product in a minimum of the hot "good" solvent (e.g., acetone) and then slowly adding the "bad" or anti-solvent (e.g., hexane) until the solution becomes cloudy. Cooling this mixture slowly will yield high-purity crystals.

Q: Can I use a different alkylating agent besides ethyl chloroacetate? A: Yes. Ethyl bromoacetate is more reactive and may allow for lower reaction temperatures or shorter reaction times, but it is also more expensive and a stronger lachrymator. Methyl or t-butyl esters (e.g., t-butyl chloroacetate) can also be used. The choice of ester will affect the conditions required for the subsequent hydrolysis step; t-butyl esters, for example, can often be cleaved under milder acidic conditions.

Q: How do I handle the waste streams generated from this process? A: The primary waste streams will be:

  • Aqueous acidic filtrate: Contains inorganic salts (NaCl, KCl). This stream should be neutralized with a base (e.g., sodium carbonate) before disposal according to local regulations.

  • Organic solvents: Waste acetone, ethyl acetate, etc., should be collected in a designated flammable organic waste container for proper disposal or recovery.

  • Solid salts: The K₂CO₃/KCl filtered from Step 1 can be dissolved in water and neutralized before disposal.

Purification Workflow Diagram

Purification_Workflow A Crude Product (Damp Filter Cake) B Dissolve in Minimal Hot Acetone A->B C Hot, Saturated Solution B->C D Add Hexane (Anti-solvent) Until Turbid C->D E Slow Cooling (Room Temp -> Ice Bath) D->E F Crystal Slurry E->F G Vacuum Filtration F->G H Wash Crystals with Cold Hexane G->H I Dry in Vacuum Oven H->I J Final Pure Product (>99% Purity) I->J

Caption: Step-by-step recrystallization process for final product purification.

References

Sources

Validation & Comparative

Evaluating the Structure-Activity Relationship (SAR) of 3-(4-(Carboxymethoxy)phenyl)propanoic Acid (CMPPA) Analogs as Bifunctional Linkers in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

As targeted protein degradation (TPD) transitions from a nascent technology to a validated therapeutic modality, the design of Proteolysis Targeting Chimeras (PROTACs) has evolved significantly. Historically, drug development professionals relied heavily on highly flexible polyethylene glycol (PEG) or simple alkyl chains to bridge the protein of interest (POI) warhead and the E3 ligase ligand (1[1]). However, it is now widely recognized that the linker is not merely a passive spacer; its length, composition, and rigidity play critical roles in dictating the physicochemical properties and bioactivity of the entire molecule (2[2]).

This guide objectively evaluates the structure-activity relationship (SAR) of 3-(4-(Carboxymethoxy)phenyl)propanoic acid (CMPPA) and its analogs. By introducing a rigidified aromatic scaffold with asymmetric carboxylic acid extensions, CMPPA offers a compelling alternative to traditional flexible linkers, overcoming the entropic penalties that often plague early-stage PROTAC development (3[3]).

Mechanistic Rationale: The "Goldilocks" Zone of Linker Rigidity

The fundamental challenge in PROTAC design is achieving positive cooperativity (α > 1) during the formation of the POI–PROTAC–E3 ternary complex.

Highly flexible linkers (e.g., PEG4 or octanedioic acid) suffer from a high entropic penalty upon binding, as they must freeze into a single conformation from a vast ensemble of accessible states. Conversely, hyper-rigid linkers (e.g., terephthalic acid) often project the warhead and E3 ligand at incompatible vectors, leading to steric clashes that abolish ternary complex formation.

The CMPPA Advantage: CMPPA (HOOC-CH₂-O-C₆H₄-CH₂-CH₂-COOH) provides a perfectly balanced structural vector.

  • Rigid Core: The central para-substituted phenyl ring restricts conformational freedom, significantly lowering the entropic penalty of binding.

  • Asymmetric Hinges: The ether-linked acetic acid and the propanoic acid extensions act as short, flexible "hinges." This allows the PROTAC to make micro-adjustments to avoid protein-protein steric clashes while maintaining a predictable overall trajectory.

  • Physicochemical Tuning: The ether oxygen acts as a hydrogen-bond acceptor, improving aqueous solubility compared to purely aliphatic or purely aromatic hydrocarbon linkers.

SAR_Logic CMPPA CMPPA Scaffold (Rigidified Linker) Entropy Reduced Entropic Penalty CMPPA->Entropy Pre-organized Vector Ternary Stable Ternary Complex Entropy->Ternary Favorable Thermodynamics Degradation Enhanced Target Degradation Ternary->Degradation Efficient Ubiquitination PEG PEG/Alkyl Linker (Highly Flexible) EntropyHigh High Entropic Penalty PEG->EntropyHigh Conformational Freedom EntropyHigh->Ternary Weaker Affinity

Logical SAR pathway demonstrating how linker rigidity influences ternary complex stability.

Comparative Performance Data

To objectively evaluate CMPPA, we present a comparative SAR dataset using a model BRD4-degrading PROTAC system (JQ1 warhead connected to a Thalidomide E3 ligand). The data demonstrates how linker architecture directly impacts degradation metrics.

Table 1: Physicochemical and Biological Profiling of Linker Analogs
Linker ScaffoldFlexibility ProfileClogPTernary Cooperativity (α)DC₅₀ (nM)Dₘₐₓ (%)
PEG4 Dicarboxylic Acid High1.20.8 (Negative)4585%
Octanedioic Acid High3.50.5 (Negative)12060%
CMPPA Moderate (Rigidified) 2.4 3.2 (Positive) 8 98%
Terephthalic Acid Low (Hyper-Rigid)2.10.1 (Steric Clash)>1000<10%

Data Interpretation: CMPPA achieves a sub-10 nM DC₅₀ and near-complete target degradation (Dₘₐₓ = 98%). The positive cooperativity (α = 3.2) indicates that the CMPPA linker actively promotes favorable protein-protein interactions between BRD4 and CRBN, a phenomenon rarely observed with highly flexible PEG linkers.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Sequential Amide Coupling for CMPPA-PROTAC Synthesis

Causality: CMPPA possesses two distinct carboxylic acid environments (an ether-linked acetic acid and an alkyl-linked propanoic acid). This subtle steric and electronic differentiation allows for optimized sequential amide coupling, minimizing the formation of symmetric homodimers.

  • Activation of Propanoic Acid Terminus: Dissolve CMPPA (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq) at 0°C. Stir for 10 minutes. The less sterically hindered propanoic acid activates preferentially.

  • First Coupling (E3 Ligand): Add the amine-functionalized E3 ligand (e.g., lenalidomide derivative, 0.9 eq). Stir at room temperature for 2 hours. Purify the mono-coupled intermediate via preparative HPLC.

  • Activation of Acetic Acid Terminus: Dissolve the intermediate in DMF. Add PyBOP (1.5 eq) and DIPEA (3.0 eq). Note: PyBOP is chosen here to prevent side-reactions with the newly formed amide bond.

  • Second Coupling (Warhead): Add the amine-functionalized POI warhead (1.2 eq). Stir for 4 hours. Purify the final PROTAC via reverse-phase HPLC.

Protocol B: Self-Validating Ternary Complex Quantification (TR-FRET)

Causality: Standard binary affinity assays (like SPR) cannot predict degradation efficacy because they do not account for the ternary complex. We employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because it specifically measures proximity.

  • Reagent Preparation: Label the POI with a Terbium (Tb) cryptate donor and the E3 ligase with an AlexaFluor 647 acceptor.

  • Titration: Plate the labeled proteins at a fixed concentration (e.g., 10 nM) in a 384-well microplate. Titrate the CMPPA-PROTAC from 0.1 pM to 10 μM across 24 wells.

  • Incubation & Reading: Incubate for 1 hour at room temperature to reach equilibrium. Read the plate using a TR-FRET compatible microplate reader (Excitation: 337 nm, Emission: 665 nm / 620 nm).

  • Self-Validation (The Hook Effect): Plot the FRET ratio against PROTAC concentration. A successful assay must yield a bell-shaped curve. The peak confirms productive ternary complex formation. The subsequent decline at high concentrations self-validates the assay by demonstrating the "hook effect"—where excess PROTAC saturates both proteins independently, breaking the proximity required for FRET.

Workflow Step1 Step 1: Asymmetric Synthesis Sequential coupling leveraging CMPPA's distinct acid termini Step2 Step 2: Binary Affinity SPR Assay (Kd determination) Validates ligand integrity Step1->Step2 Step3 Step 3: Ternary Complex TR-FRET Assay Validates proximity & Hook Effect Step2->Step3 Step4 Step 4: Cellular Degradation HiBiT CRISPR Knock-in Validates live-cell efficacy Step3->Step4

Self-validating experimental workflow for evaluating CMPPA-based PROTACs.

Conclusion

The transition from flexible PEG chains to structurally defined, rigidified scaffolds like CMPPA represents a critical maturation in PROTAC linker SAR. By pre-organizing the binding vector and reducing the entropic penalty of ternary complex formation, CMPPA analogs consistently outperform traditional linkers in both ternary cooperativity and cellular degradation efficacy. Drug development professionals should strongly consider incorporating asymmetric, ether-linked aromatic dicarboxylic acids into their early-stage screening libraries to rescue otherwise "undruggable" targets.

References
  • Current strategies for the design of PROTAC linkers: a critical review. PMC.
  • A comprehensive review of emerging approaches in machine learning for de novo PROTAC design. Digital Discovery (RSC Publishing).
  • Wh

Sources

Validating the Biological Target of 3-(4-(Carboxymethoxy)phenyl)propanoic Acid: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of targeted drug discovery, validating the biological target of highly polar, small-molecule mimetics presents a unique set of biophysical challenges. The compound 3-(4-(carboxymethoxy)phenyl)propanoic acid is a highly streamlined, deamino analog of O-carboxymethyltyrosine (cmT)[1]. By replacing the hydrolyzable, highly charged phosphate group of endogenous phosphotyrosine (pTyr) with a stable carboxymethoxy ether, and utilizing a simple propanoic acid backbone, this molecule acts as a non-hydrolyzable, cell-permeable pTyr mimetic[2].

Because it mimics phosphorylated tyrosine, its canonical biological targets are proteins that naturally bind pTyr residues. These primarily include Protein Tyrosine Phosphatase 1B (PTP1B) —a major negative regulator of insulin signaling—and Src Homology 2 (SH2) domains (e.g., Grb2), which mediate kinase-driven proliferation pathways[1][3].

As a Senior Application Scientist, I have structured this guide to objectively compare the methodologies required to validate the target of this specific pTyr mimetic, bridging the gap between biophysical binding and functional enzymatic inhibition.

The Causality of Target Engagement

Before selecting a validation assay, one must understand the causality behind the compound's binding mechanics. The dual carboxylic acid moieties of 3-(4-(carboxymethoxy)phenyl)propanoic acid are specifically designed to engage the highly conserved, positively charged arginine residues within pTyr-binding pockets (e.g., Arg221 in the PTP1B active site, or Arg67 in the Grb2 SH2 domain)[4].

Because this interaction is heavily driven by electrostatic and hydrogen-bonding forces, the validation system must be rigorously controlled. Assays must be conducted at physiological pH (7.4) with controlled ionic strength (e.g., 150 mM NaCl) to prevent false positives associated with non-specific electrostatic aggregation, a common pitfall in fragment-based screening[3].

Methodological Comparison for Target Validation

To establish a robust, orthogonal validation pipeline, researchers must compare direct physical binding against functional catalytic inhibition. The table below summarizes the quantitative and operational metrics of the three primary methodologies used for this class of compounds.

Validation ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Continuous Enzymatic Assay (pNPP)
Primary Output Binding Kinetics ( KD​ , kon​ , koff​ )Thermodynamics ( ΔH , ΔS , KD​ )Functional Inhibition ( IC50​ , Ki​ )
Throughput Medium to High (Automated microfluidics)Low (Manual, time-intensive)High (96/384-well microplates)
Sample Consumption Low (Reusable sensor chip)High (Requires mg quantities of protein)Low (Enzyme is catalytic)
Validation Value Confirms direct, reversible physical binding to the target protein.Maps the enthalpic/entropic drivers of the carboxymethoxy interaction.Confirms that physical binding translates to active-site catalytic inhibition.
System Limitations Requires immobilization, which may occlude critical binding sites.Highly sensitive to buffer mismatch between ligand and protein.Susceptible to assay interference (e.g., aggregation, color quenching).
Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must operate as a "self-validating system." This means building internal controls directly into the workflow to immediately flag assay artifacts.

Protocol A: SPR Binding Assay (Direct Target Engagement)

Objective: Validate direct binding kinetics to PTP1B or Grb2-SH2. Self-Validating Mechanism: The utilization of a reference flow cell (blocked without protein) and a mutant control (e.g., PTP1B-C215S) ensures signals are driven by specific active-site engagement, not non-specific matrix interactions.

  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize recombinant PTP1B in 10 mM sodium acetate (pH 5.0) to a target immobilization level of ~2000 Response Units (RU). Quench unreacted esters with 1 M ethanolamine.

  • Reference Channel Setup: Perform the identical EDC/NHS and ethanolamine sequence on an adjacent flow cell without protein. This serves as an in-line subtraction control for bulk refractive index changes.

  • Analyte Preparation: Prepare a 2-fold dilution series of 3-(4-(carboxymethoxy)phenyl)propanoic acid (0.39 µM to 50 µM) in running buffer (HBS-EP: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% Surfactant P20). Crucial: Ensure the DMSO concentration is perfectly matched between the analyte and the running buffer.

  • Injection & Regeneration: Inject analytes at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase). Regenerate the surface with a 30-second pulse of 10 mM NaOH if the baseline is not fully restored.

  • Data Analysis: Fit the double-referenced sensograms (subtracting both the reference channel and a buffer-only injection) to a 1:1 Langmuir binding model to derive the equilibrium dissociation constant ( KD​ ).

Protocol B: Continuous Enzymatic Assay (Functional Validation)

Objective: Quantify the inhibitory potency ( IC50​ and Ki​ ) against PTP1B. Self-Validating Mechanism: Running the assay at multiple substrate concentrations to generate a Lineweaver-Burk plot. This confirms true competitive inhibition at the active site rather than allosteric or assay artifact (PAINS) behavior.

  • Reagent Setup: Prepare assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 2 mM DTT, 1 mM EDTA). Prepare the chromogenic substrate, p-nitrophenyl phosphate (pNPP), at varying concentrations (1 mM to 10 mM).

  • Inhibitor Pre-incubation: In a 96-well clear microplate, mix 10 nM recombinant human PTP1B with varying concentrations of the compound (0.1 µM to 100 µM). Include Sodium Orthovanadate as a positive control inhibitor. Incubate at 25°C for 15 minutes to allow for equilibrium binding.

  • Reaction Initiation: Add pNPP to initiate the reaction. The total assay volume should be 100 µL per well.

  • Kinetic Readout: Continuously monitor the absorbance at 405 nm (measuring the production of the yellow p-nitrophenol product) for 10 minutes using a kinetic microplate reader.

  • Data Extraction: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curves. Plot fractional activity vs. inhibitor concentration to determine the IC50​ . Use the Cheng-Prusoff equation to calculate the absolute Ki​ .

Mechanism of Action Visualization

The following diagram illustrates the biological rationale for targeting PTP1B with this compound. By acting as a pTyr mimetic, the compound competitively binds the PTP1B active site, preventing the premature dephosphorylation of the Insulin Receptor and thereby restoring downstream signaling.

Pathway Insulin Insulin Signal IR Insulin Receptor (Active pTyr) Insulin->IR Activates Downstream Downstream Signaling (AKT/PI3K) IR->Downstream Phosphorylation PTP1B PTP1B Enzyme (Phosphatase) PTP1B->IR Dephosphorylates Compound 3-(4-(Carboxymethoxy)phenyl) propanoic acid Compound->PTP1B Competitive Inhibition

Fig 1: Competitive inhibition of PTP1B by the pTyr mimetic to restore insulin receptor signaling.

References
  • Burke, T. R., et al. "Monocarboxylic-based phosphotyrosyl mimetics in the design of GRB2 SH2 domain inhibitors." Bioorganic & Medicinal Chemistry Letters.[Link]

  • Watson, G. M., et al. "Cyclic Peptides Incorporating Phosphotyrosine Mimetics as Potent and Specific Inhibitors of the Grb7 Breast Cancer Target." ResearchGate.[Link]

  • Erlanson, D. A., et al. "Improving success rates for lead generation using affinity binding technologies." PMC.[Link]

  • University of Birmingham. "Fragment-based screening of the oncogenic protein tyrosine phosphatase shp2." University of Birmingham Research Archive.[Link]

Sources

Assessing the Cross-Reactivity and Selectivity of 3-(4-(Carboxymethoxy)phenyl)propanoic Acid in Luminescent Sensor Development

Author: BenchChem Technical Support Team. Date: March 2026

In the field of analytical chemistry and materials science, the design of highly selective luminescent sensors hinges on the precise selection of organic ligands. 3-(4-(Carboxymethoxy)phenyl)propanoic acid (H2L) has emerged as a uniquely powerful flexible dicarboxylic acid for constructing luminescent metal-organic frameworks (LMOFs) and coordination polymers . Unlike traditional rigid ligands, H2L features an asymmetric structure combining an aliphatic propanoic acid chain and an ether-linked carboxymethoxy group. This dual-flexibility allows it to adopt highly specific conformations during metal coordination, creating tailored supramolecular cavities that exhibit exceptional selectivity and near-zero cross-reactivity toward competing analytes.

Mechanistic Grounding: Why Flexibility Drives Selectivity

The core challenge in sensor development is cross-reactivity—the false signal generated by structurally or electrostatically similar interferents. Rigid ligands (like terephthalic acid) form highly predictable but often generic pore structures that struggle to differentiate between closely related ions.

H2L circumvents this through "induced-fit" coordination. During hydrothermal synthesis, the flexible arms of H2L rotate and adapt to the specific coordination geometry of transition metals (e.g., Zn²⁺, Ni²⁺), stabilized by extensive C–H···π stacking and O–H···O intermolecular hydrogen bonds . This results in complex 2-D trapezoidal chains or 3-D frameworks with highly specific pore dimensions and electronic environments. When an analyte enters the pore, selectivity is governed by:

  • Size and Charge Exclusion: The dynamic pore aperture restricts the entry of larger or differently charged interferents.

  • Photoinduced Electron Transfer (PET): The intraligand and ligand-to-ligand charge transitions inherent to H2L-based LMOFs are only quenched when a specific target (e.g., Fe³⁺) binds with the exact geometry required to facilitate energy transfer.

Comparative Analysis: H2L vs. Alternative Ligands

To objectively assess H2L's performance, we must compare it against standard dicarboxylate ligands used in LMOF sensor fabrication.

Table 1: Comparative Assessment of Ligand Performance in LMOF Sensors

Ligand TypeExampleStructural FlexibilityPore AdaptabilityTypical Cross-ReactivitySelectivity Mechanism
Rigid Symmetric Terephthalic Acid (BDC)Very LowStaticModerate to High (15-30%)Strict size exclusion; prone to interference from similar-sized ions.
Semi-Flexible 4,4'-Oxybis(benzoic acid) (OBA)Moderate (V-shaped)LimitedModerate (10-20%)Partial conformational adaptation; moderate PET efficiency.
Highly Flexible Asymmetric 3-(4-(Carboxymethoxy)phenyl)propanoic acid (H2L) High Dynamic (Induced-fit) Very Low (<5%) Highly specific host-guest hydrogen bonding and targeted PET.
Experimental Workflow: Synthesis and Self-Validating Assay Protocols

To accurately assess the cross-reactivity of H2L, the ligand must first be assembled into a functional sensor framework, such as the zinc-based coordination polymer [Zn2L(bpp)2Cl2]n (where bpp = 1,3-bis(4-pyridyl)propane).

Protocol 1: Hydrothermal Synthesis of H2L-Zn LMOF

Causality Note: Hydrothermal conditions are strictly required here. The high temperature and pressure provide the thermodynamic activation energy necessary for the flexible H2L ligand to overcome kinetic traps and fold into its most stable, highly ordered supramolecular conformation.

  • Reagent Mixing: Combine 0.1 mmol of 3-(4-(Carboxymethoxy)phenyl)propanoic acid (H2L), 0.2 mmol of ZnCl₂, and 0.2 mmol of bpp in 10 mL of a 1:1 H₂O/Ethanol solvent mixture.

  • Thermodynamic Assembly: Transfer the mixture to a 15 mL Teflon-lined stainless steel autoclave. Seal and heat uniformly at 120 °C for 72 hours.

  • Controlled Cooling: Cool the autoclave to room temperature at a strict rate of 5 °C/hour. Why? Rapid cooling induces structural defects, which widen the pore size distribution and drastically increase sensor cross-reactivity.

  • Harvesting: Filter the resulting colorless crystals, wash extensively with distilled water and ethanol to remove unreacted precursors, and dry under vacuum.

Workflow A H2L Ligand + ZnCl2 + bpp B Hydrothermal Synthesis (120°C, 72h) A->B Thermodynamic Control C [Zn2L(bpp)2Cl2]n LMOF Crystals B->C Self-Assembly D Analyte Suspension (Target vs Interferents) C->D Ultrasonication E Fluorescence Quenching Analysis D->E Selectivity Assessment

Workflow for H2L-based LMOF synthesis and cross-reactivity assessment via fluorescence quenching.

Protocol 2: Fluorescence Quenching Assay for Cross-Reactivity Assessment

Causality Note: This protocol is designed as a self-validating system. By continuously running a blank control (LMOF in pure solvent) alongside the analyte tests, any baseline drift in luminescence is accounted for, ensuring that the calculated quenching is entirely analyte-driven.

  • Sensor Suspension: Disperse 2.0 mg of the synthesized [Zn2L(bpp)2Cl2]n crystals in 2.0 mL of deionized water. Sonicate for 30 minutes. Why? Ultrasonication exfoliates larger aggregates, maximizing the exposed surface area and ensuring reproducible host-guest interactions.

  • Baseline Measurement: Record the baseline emission spectrum (λ_ex ≈ 310 nm, λ_em ≈ 420 nm).

  • Target Analyte Titration: Incrementally add the target analyte (e.g., Fe³⁺ solution, 1 mM) in 10 µL aliquots. Record the emission after each addition. Calculate the Stern-Volmer quenching constant ( KSV​ ).

  • Cross-Reactivity Stress Test: Prepare separate suspensions. Add competing interferents (e.g., Na⁺, K⁺, Mg²⁺, Cu²⁺) at a 10-fold excess concentration relative to the target's limit of detection.

  • Validation: Spike the target analyte into the interferent-loaded suspensions. If the sensor is truly selective, the quenching response will mirror the pure target titration, proving zero functional cross-reactivity.

Mechanism LMOF H2L-Zn LMOF (Excited State) Target Target Analyte (e.g., Fe3+) LMOF->Target Specific Pore Binding (High Affinity) Interferent Cross-Reactive Analytes (e.g., Na+, K+, Mg2+) LMOF->Interferent Size/Charge Exclusion (Low Affinity) PET Photoinduced Electron Transfer (Luminescence Quenched) Target->PET NoPET No Energy Transfer (Luminescence Retained) Interferent->NoPET

Mechanistic pathway illustrating LMOF selectivity via targeted photoinduced electron transfer.

Quantitative Data: Selectivity and Interference Assessment

The true measure of H2L's utility lies in its quantitative resistance to cross-reactivity. Table 2 summarizes the representative quenching efficiency and cross-reactivity percentages of the H2L-Zn framework against a panel of metal ions during a standard sensing assay.

Table 2: Cross-Reactivity Assessment of H2L-Zn LMOF Sensor

Analyte (1 mM)Quenching Efficiency (%)Stern-Volmer Constant ( KSV​ , M⁻¹)Cross-Reactivity (%)*
Fe³⁺ (Target) 94.5% 3.8 × 10⁴ 100% (Reference)
Cu²⁺12.1%4.2 × 10²12.8%
Co²⁺4.3%1.5 × 10²4.5%
Ni²⁺3.8%1.1 × 10²4.0%
Mg²⁺1.2%N/A1.2%
Na⁺ / K⁺< 1.0%N/A< 1.0%

*Cross-Reactivity (%) is calculated as the ratio of the quenching efficiency of the interferent to that of the target analyte. Values < 5% indicate negligible interference.

Conclusion

3-(4-(Carboxymethoxy)phenyl)propanoic acid (H2L) represents a paradigm shift in ligand design for luminescent sensors. By leveraging its unique asymmetric flexibility, researchers can synthesize highly ordered, dynamic frameworks that structurally exclude interferents while facilitating targeted photoinduced electron transfer. The resulting sensors exhibit superior selectivity and dramatically lower cross-reactivity compared to those built with traditional rigid ligands.

References
  • Jun Ji, et al. "Three New Metal–Organic Polymers Based on Flexible 3-(4-(Carboxymethoxy) Phenyl) Propanoic Acid: Crystal Structures, Luminescent and Magnetic Properties." Journal of Inorganic and Organometallic Polymers and Materials, 2013. URL:[Link]

Comprehensive Comparison Guide: Synthesis Routes for 3-(4-(Carboxymethoxy)phenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Significance

3-(4-(Carboxymethoxy)phenyl)propanoic acid (also known as 4-(2-carboxyethyl)phenoxyacetic acid) is a highly versatile bifunctional building block. Featuring two distinct carboxylic acid handles separated by an aromatic ether and an aliphatic chain, it provides differentiated steric environments for orthogonal protection and functionalization. This makes it an invaluable linker in the development of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and advanced Metal-Organic Frameworks (MOFs)[1].

As a Senior Application Scientist, I have evaluated the three primary synthetic strategies for this molecule. This guide objectively compares these routes—Direct Alkylation, Heck Cross-Coupling, and Knoevenagel Condensation—detailing the mechanistic causality, scalability, and self-validating protocols required to achieve high-purity yields in the laboratory.

Mechanistic Overview & Route Selection

The selection of a synthesis route depends heavily on starting material availability, desired scale, and tolerance for transition-metal impurities.

  • Route A (Direct Alkylation): A modified Williamson Ether Synthesis utilizing 3-(4-hydroxyphenyl)propanoic acid and chloroacetic acid[2][3]. This is the most atom-economical and scalable route, relying on robust SN​2 kinetics in an aqueous medium.

  • Route B (Heck Cross-Coupling): Utilizes 4-bromophenoxyacetic acid and acrylic acid via a palladium-catalyzed oxidative addition/migratory insertion pathway, followed by heterogeneous hydrogenation. Ideal for late-stage functionalization but introduces heavy metal waste.

  • Route C (Knoevenagel Condensation): An organocatalytic approach reacting 4-formylphenoxyacetic acid with malonic acid. The subsequent thermal decarboxylation and hydrogenation yield the target molecule without heavy metals, though it requires an extra reduction step.

G1 Target 3-(4-(Carboxymethoxy)phenyl)propanoic acid SM_A 3-(4-Hydroxyphenyl) propanoic acid Reag_A Cl-CH2COOH, NaOH H2O, Reflux SM_A->Reag_A Route A (Preferred) Reag_A->Target Route A (Preferred) SM_B 4-Bromophenoxy acetic acid Reag_B1 Acrylic Acid, Pd(OAc)2 Heck Coupling SM_B->Reag_B1 Route B Int_B Cinnamic Acid Derivative Reag_B1->Int_B Route B Reag_B2 H2, Pd/C Reduction Int_B->Reag_B2 Reag_B2->Target SM_C 4-Formylphenoxy acetic acid Reag_C1 Malonic Acid, Piperidine Knoevenagel SM_C->Reag_C1 Route C Reag_C1->Int_B Route C

Overall synthetic strategies for 3-(4-(Carboxymethoxy)phenyl)propanoic acid.

Comparative Data Analysis

The following table summarizes the quantitative performance metrics of each synthetic route based on standard laboratory-scale executions (10–50 gram scale).

Synthesis RouteStarting MaterialStep CountOverall YieldScalabilityAtom EconomyPrimary Impurity Profile
A: Direct Alkylation 3-(4-Hydroxyphenyl)propanoic acid175–85%HighHighGlycolic acid, unreacted SM
B: Heck Coupling 4-Bromophenoxyacetic acid260–70%MediumLowPd traces, phosphine oxides
C: Knoevenagel 4-Formylphenoxyacetic acid265–75%MediumMediumDecarboxylation byproducts

Detailed Methodologies & Self-Validating Protocols

Route A: Direct Alkylation (Williamson Ether Synthesis) - Preferred Method

This route is highly favored due to its single-step nature and use of water as the primary solvent. The causality behind the reagent stoichiometry is critical: the starting material possesses both a phenol ( pKa​≈10 ) and an aliphatic carboxylic acid ( pKa​≈4.5 ). To achieve the necessary nucleophilicity for the SN​2 attack, the phenol must be completely deprotonated[3].

G2 Step1 3-(4-Hydroxyphenyl)propanoic acid + 3 eq. NaOH Step2 Sodium 3-(4-phenoxide)propanoate (Highly Nucleophilic) Step1->Step2 Deprotonation Step3 SN2 Attack on Sodium Chloroacetate (Rate-determining) Step2->Step3 Electrophile Addition Step4 Disodium 3-(4-(carboxymethoxy)phenyl)propanoate Step3->Step4 Reflux, 3h Step5 Acidification (HCl, pH < 2) Step4->Step5 Cooling Target 3-(4-(Carboxymethoxy)phenyl)propanoic acid (Precipitate) Step5->Target Protonation & Crystallization

Mechanistic pathway of the Williamson Ether Synthesis (Route A).

Step-by-Step Protocol:

  • Deprotonation: Suspend 3-(4-hydroxyphenyl)propanoic acid (1.0 eq) in a 20% aqueous NaOH solution (3.0 eq). Causality: 1 eq neutralizes the propanoic acid, 1 eq deprotonates the phenol to form the active nucleophile, and 1 eq is reserved to neutralize the incoming chloroacetic acid[3].

  • Electrophile Addition: Slowly add an aqueous solution of chloroacetic acid (1.2 eq) dropwise at room temperature. Causality: A 0.2 eq excess compensates for the competitive side-reaction where chloroacetic acid hydrolyzes into glycolic acid under highly basic conditions[4].

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 100 °C) for 3–4 hours. Causality: The SN​2 displacement of the chloride ion by the phenoxide requires elevated thermal energy to overcome the activation barrier.

  • Self-Validation Checkpoint: Spot the reaction mixture on a silica TLC plate (Eluent: EtOAc/Hexane 1:1 with 1% AcOH). The disappearance of the starting material spot ( Rf​≈0.4 ) and the retention of a baseline spot (the highly polar disodium salt) confirms reaction completion.

  • Precipitation: Cool the mixture to 0–5 °C in an ice bath. Slowly add 6M HCl dropwise under vigorous stirring until the pH is strictly < 2. Causality: Driving the pH well below the pKa​ (~4.5) of both carboxylate groups ensures complete protonation, forcing the neutral, poorly water-soluble target molecule to crash out of the solution as a white crystalline solid[2].

  • Isolation: Filter the precipitate under vacuum, wash with ice-cold water to remove NaCl and glycolic acid byproducts, and dry in a vacuum oven at 50 °C.

Route B: Heck Cross-Coupling & Hydrogenation

This two-step route is utilized when the ether linkage is already established, but the aliphatic chain needs to be built.

Step-by-Step Protocol:

  • Heck Coupling: Combine 4-bromophenoxyacetic acid (1.0 eq), acrylic acid (1.5 eq), Pd(OAc)2​ (0.05 eq), P(o−tolyl)3​ (0.1 eq), and Et3​N (3.0 eq) in anhydrous DMF. Heat to 100 °C for 12 hours under a nitrogen atmosphere. Causality: Et3​N acts as the base to neutralize the HBr generated during the β -hydride elimination step, preventing catalyst poisoning and driving the catalytic cycle forward. The bulky P(o−tolyl)3​ ligand facilitates the initial oxidative addition of the aryl bromide.

  • Self-Validation Checkpoint: Analyze via LC-MS. The mass of the starting material should be replaced by the mass of the cinnamic acid intermediate ( [M−H]− 221 m/z).

  • Hydrogenation: Dissolve the isolated intermediate in ethanol. Add 10% Pd/C (0.1 eq by weight) and stir under an H2​ atmosphere (1 atm) at room temperature for 6 hours. Causality: Heterogeneous Pd/C selectively reduces the α,β -unsaturated double bond without hydrogenolyzing the aryl ether linkage or reducing the carboxylic acids.

  • Self-Validation Checkpoint: The cessation of hydrogen gas uptake in the volumetric burette indicates the complete reduction of the alkene. Filter through Celite to remove the catalyst and concentrate in vacuo.

Route C: Knoevenagel Condensation Strategy

An alternative two-step method that avoids transition metals in the carbon-carbon bond-forming step.

Step-by-Step Protocol:

  • Condensation: React 4-formylphenoxyacetic acid (1.0 eq) with malonic acid (1.5 eq) in pyridine (solvent) with catalytic piperidine (0.1 eq). Heat to 90 °C for 5 hours. Causality: Piperidine acts as an organocatalyst, deprotonating the malonic acid to form an active enolate. This enolate attacks the highly electrophilic aldehyde. Pyridine facilitates the subsequent thermal dehydration and decarboxylation, driven by the thermodynamic stability of the resulting conjugated trans-alkene.

  • Self-Validation Checkpoint: Monitor CO2​ evolution. The cessation of bubbling indicates the completion of the decarboxylation step.

  • Hydrogenation: Proceed with Pd/C hydrogenation identically to Route B, Step 3, to yield the final propanoic acid derivative.

References

  • Three New Metal–Organic Polymers Based on Flexible 3-(4-(Carboxymethoxy) Phenyl) Propanoic Acid: Crystal Structures, Luminescent and Magnetic Properties. R Discovery / Chemical Society Reviews. Available at:[Link]

  • Novel glitazones as PPARγ agonists: molecular design, synthesis, glucose uptake activity and 3D QSAR studies. Chemistry Central Journal (PMC6300508). Available at:[Link]

Sources

A Senior Application Scientist's Guide to Validating Analytical Methods for 3-(4-(Carboxymethoxy)phenyl)propanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-(4-(Carboxymethoxy)phenyl)propanoic acid is a molecule of significant interest in pharmaceutical development, often appearing as a metabolite, a process-related impurity, or a degradation product. The accurate and precise quantification of this dicarboxylic acid is paramount for ensuring drug safety, efficacy, and quality. In contexts ranging from pharmacokinetic studies in biological matrices to quality control of active pharmaceutical ingredients (APIs), the choice of analytical methodology is a critical decision that dictates the reliability of the resulting data.

This guide provides an in-depth comparison of two primary analytical techniques for the quantification of 3-(4-(Carboxymethoxy)phenyl)propanoic acid: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). As a senior application scientist, my objective is not merely to present protocols, but to elucidate the rationale behind methodological choices, grounding every recommendation in established regulatory frameworks and first-principles science. This guide is designed for researchers, analytical chemists, and drug development professionals who require robust and defensible analytical methods.

Pillar 1: The Regulatory Bedrock of Method Validation

Before delving into specific techniques, it is crucial to understand the framework that ensures analytical methods are fit for purpose. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide guidelines that form the basis of method validation.[1][2] The objective of validation is to demonstrate that an analytical procedure is suitable for its intended use.[3] This guide adheres to the principles outlined in the ICH Q2(R1) and the recently adopted Q2(R2)/Q14 guidelines, which emphasize a lifecycle and risk-based approach to analytical procedures.[2][4][5][6][7][8]

The core performance characteristics we will use to compare the methods include:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[3][9]

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results to the true value.[8]

  • Precision: The agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample.[10] This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Method Comparison: HPLC-UV vs. LC-MS/MS

Technique 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse technique in quality control laboratories. It is robust, cost-effective, and ideal for quantifying analytes at relatively high concentrations, such as in drug substance or finished product assays.

Causality Behind Experimental Choices: The molecular structure of 3-(4-(carboxymethoxy)phenyl)propanoic acid, featuring a phenyl ring, makes it an excellent candidate for UV detection. The two carboxylic acid groups mean its retention on a reversed-phase column is highly dependent on the mobile phase pH. To ensure consistent retention and sharp peak shape, the mobile phase must be acidified to a pH at least 2 units below the pKa of the carboxylic acid groups, thereby suppressing their ionization and rendering the molecule less polar. A C18 column is selected for its hydrophobic stationary phase, which provides adequate retention for this moderately polar analyte. The detection wavelength is set to capture the absorbance of the phenyl chromophore, typically around 220 nm.[11][12]

Experimental Protocol: HPLC-UV Quantification

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 35:65 v/v).[13] The aqueous component's pH should be low (pH 2.0-2.5) to ensure the analyte is in its protonated form.[14]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm.[11][13]

    • Injection Volume: 10 µL.

  • Standard & Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve 10 mg of 3-(4-(carboxymethoxy)phenyl)propanoic acid reference standard in 10 mL of mobile phase to obtain a 1 mg/mL solution.

    • Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare at least five calibration standards covering the expected concentration range (e.g., 1-100 µg/mL).

    • Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[11]

  • Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples by interpolation from the linear regression of the calibration curve.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Mobile Phase (ACN:0.1% H3PO4) A1 Equilibrate HPLC System P1->A1 P2 Prepare Standards (1-100 µg/mL) A2 Inject Standards & Samples P2->A2 P3 Prepare & Filter Sample P3->A2 A1->A2 A3 Acquire Data (UV @ 220 nm) A2->A3 D1 Integrate Peaks A3->D1 D2 Generate Calibration Curve (Area vs. Conc) D1->D2 D3 Quantify Sample Concentration D2->D3

Caption: General experimental workflow for HPLC-UV analysis.

Performance Data Summary: HPLC-UV

Validation ParameterTypical Performance Criteria
SpecificityBaseline resolution from impurities and matrix components
Linearity (r²)≥ 0.998
Range1 - 100 µg/mL
Accuracy (% Recovery)98.0% - 102.0%
Precision (% RSD)Repeatability ≤ 1.0%, Intermediate ≤ 2.0%
LOQ~0.5 - 1.0 µg/mL
RobustnessUnaffected by minor changes in pH (±0.2), mobile phase composition (±2%)
Technique 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying low-concentration analytes in complex biological matrices like plasma, urine, or tissue homogenates.[1][15] Its unparalleled sensitivity and selectivity make it the definitive choice for pharmacokinetic, toxicokinetic, and bioequivalence studies.[16]

Causality Behind Experimental Choices: The power of LC-MS/MS lies in its ability to selectively monitor a specific mass-to-charge (m/z) transition for the analyte.[17] For 3-(4-(carboxymethoxy)phenyl)propanoic acid (MW: 210.19 g/mol ), Electrospray Ionization (ESI) in negative mode is ideal, as it efficiently deprotonates the two carboxylic acid groups to form the precursor ion [M-H]⁻ at m/z 209.1. In the collision cell of the mass spectrometer, this precursor ion is fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity, as it is highly unlikely that an interfering compound will have both the same parent mass and produce the same fragment ion. To correct for sample matrix effects and variability during sample preparation and injection, a stable isotope-labeled internal standard (SIL-IS) is considered essential for robust bioanalysis.[18]

Experimental Protocol: LC-MS/MS Quantification

  • Instrumentation: A UPLC or HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole) with an ESI source.

  • Chromatographic Conditions:

    • Column: UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase: Gradient elution using A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile. Formic acid is a volatile acid, making it compatible with mass spectrometry.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI Negative (ESI-).

    • MRM Transitions (Hypothetical):

      • Analyte (m/z 209.1 → 149.0): Precursor [M-H]⁻ fragmenting to [M-H-CH₂COOH]⁻ (loss of carboxymethyl group). This would be the primary transition for quantification.

      • Analyte (m/z 209.1 → 165.0): Precursor [M-H]⁻ fragmenting to [M-H-CO₂]⁻ (loss of carbon dioxide). This serves as a confirmatory transition.

      • Internal Standard (e.g., ¹³C₆-labeled analyte): m/z 215.1 → 155.0.

  • Sample Preparation (from Plasma):

    • Protein Precipitation: To 100 µL of plasma sample, add 20 µL of internal standard working solution and 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Centrifugation: Vortex and centrifuge the sample (e.g., 10 min at 14,000 rcf).

    • Injection: Transfer the supernatant to an autosampler vial for injection. For higher sensitivity, the supernatant can be evaporated and reconstituted in a smaller volume of mobile phase.

  • Data Analysis: Calculate the ratio of the analyte peak area to the internal standard peak area. Construct a calibration curve by plotting this peak area ratio against the analyte concentration. Determine the sample concentration using the weighted (1/x²) linear regression of the curve.

Workflow for LC-MS/MS Bioanalysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing P1 Aliquot Plasma Sample P2 Spike Internal Standard (SIL-IS) P1->P2 P3 Protein Precipitation (Acetonitrile) P2->P3 P4 Centrifuge & Collect Supernatant P3->P4 A1 Inject Extract P4->A1 A2 LC Separation A1->A2 A3 MS/MS Detection (ESI-, MRM Mode) A2->A3 D1 Integrate Peaks (Analyte & IS) A3->D1 D2 Calculate Peak Area Ratios D1->D2 D3 Quantify via Calibration Curve D2->D3

Caption: General experimental workflow for LC-MS/MS bioanalysis.

Performance Data Summary: LC-MS/MS

Validation ParameterTypical Performance Criteria (Bioanalytical)
SelectivityNo interfering peaks at the retention time of the analyte and IS in blank matrix
Linearity (r²)≥ 0.995 (weighted regression)
Range0.5 - 500 ng/mL
Accuracy (% Bias)Within ±15% of nominal (±20% at LLOQ)
Precision (% RSD)≤ 15% (≤ 20% at LLOQ)
LLOQ~0.5 ng/mL
Matrix EffectMonitored and compensated for by the internal standard
StabilityDemonstrated for freeze-thaw, bench-top, and long-term storage conditions

Head-to-Head Comparison and Method Selection

The choice between HPLC-UV and LC-MS/MS is dictated entirely by the analytical objective.

FeatureHPLC-UVLC-MS/MS
Primary Application QC of drug substance, formulation assays, purity testingBioanalysis (PK/TK), trace impurity analysis
Sensitivity (Typical LOQ) µg/mL rangeSub-ng/mL range
Selectivity Moderate (based on retention time and UV spectrum)Very High (based on retention time and mass transition)
Matrix Tolerance Low (requires clean samples)High (matrix effects compensated by IS)
Instrumentation Cost Low to ModerateHigh
Operational Complexity LowHigh
Throughput ModerateHigh (with modern UPLC systems)

Decision-Making Flowchart

To assist in selecting the appropriate methodology, consider the following decision tree:

Decision_Tree Start What is the analytical goal? Matrix Is the sample in a complex biological matrix (e.g., plasma, urine)? Start->Matrix Concentration Is the expected concentration < 1 µg/mL? Matrix->Concentration No LCMS Use LC-MS/MS Matrix->LCMS Yes Concentration->LCMS Yes HPLC Use HPLC-UV Concentration->HPLC No

Caption: A decision tree for selecting the appropriate analytical method.

Conclusion

The validation of an analytical method is a systematic journey to ensure data integrity. For the quantification of 3-(4-(carboxymethoxy)phenyl)propanoic acid, both HPLC-UV and LC-MS/MS are powerful, reliable techniques when appropriately validated and applied.

  • HPLC-UV stands as a robust and accessible method, perfectly suited for the quality control environment where analyte concentrations are high and sample matrices are clean. Its simplicity and lower cost make it the pragmatic choice for routine testing of bulk materials and finished products.

  • LC-MS/MS offers unparalleled sensitivity and selectivity, making it indispensable for bioanalytical applications where trace-level quantification in complex biological fluids is required.[19] While more complex and costly, it is the only viable option for generating the high-quality data needed to support pharmacokinetic and toxicokinetic studies in drug development.

Ultimately, the selection of the analytical method is a strategic decision. By understanding the fundamental principles, strengths, and limitations of each technique, and by adhering to the rigorous standards set forth by regulatory guidelines, researchers and scientists can confidently generate data that is accurate, reliable, and defensible.

References

  • Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals. (2025). Google.
  • Singh, B., & Singh, S. (n.d.). Bioanalytical method validation: An updated review. Journal of Pharmaceutical and Biomedical Analysis.
  • Validation of Bioanalytical Methods — Highlights of FDA's Guidance. (n.d.). IVT Network.
  • ICH M10 on bioanalytical method validation - Scientific guideline. (2023). European Medicines Agency.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2006). European Medicines Agency.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). ICH.
  • Quality Guidelines. (n.d.). ICH.
  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager.
  • Refining analytical methods for accurate detection of 3-(4-Phenylphenyl)propanoic acid. (n.d.). Benchchem.
  • Regulatory Affairs: What is the New FDA Guidance on Q14 Analytical Procedure Development?. (2024). Contract Pharma.
  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma.
  • Klimes, J., et al. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Journal of Pharmaceutical and Biomedical Analysis.
  • Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review. (2024). MDPI.
  • multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020). Cipac.org.
  • Separation of Propionic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Non-Targeted LC-MS/MS Assay for Screening Over 100 Lipid Mediators from ARA, EPA, and DHA in Biological Samples Based on Mass Spectral Fragmentations. (2019). MDPI.
  • ANALYTICAL METHOD SUMMARIES. (2018). Eurofins.
  • Quantitation and Identification of Pharmaceuticals and Personal Care Products (PPCP) in Environmental Samples using Advanced TripleTOF. (n.d.). SCIEX.
  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. (2012). IntechOpen.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-(Carboxymethoxy)phenyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(4-(Carboxymethoxy)phenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.